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  • Product: 3-Methoxychroman-4-amine
  • CAS: 1038710-36-9

Core Science & Biosynthesis

Foundational

In vitro pharmacological profiling of 3-Methoxychroman-4-amine derivatives

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 3-Methoxychroman-4-amine Derivatives Introduction: Unlocking the Therapeutic Potential of the Chroman Scaffold The chroman scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 3-Methoxychroman-4-amine Derivatives

Introduction: Unlocking the Therapeutic Potential of the Chroman Scaffold

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this heterocyclic system have demonstrated potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[2][3][4][5] This guide focuses on a specific, promising subclass: 3-methoxychroman-4-amine derivatives. The introduction of an amine at the C-4 position and a methoxy group at C-3 creates a unique chemical architecture ripe for exploration. These modifications can significantly influence the compound's stereochemistry, polarity, and ability to interact with biological targets, making them compelling candidates for drug discovery programs, particularly in neuroscience and oncology.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the systematic in vitro pharmacological profiling of novel 3-methoxychroman-4-amine derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Section 1: The Strategic Framework for In Vitro Profiling

A successful profiling campaign is not a random collection of assays but a logical, tiered progression. The goal is to build a comprehensive understanding of a compound's activity, from initial target interaction to its effects in a complex cellular environment. Our approach is designed to efficiently identify potent, selective, and mechanistically understood lead candidates.

The overall workflow begins with the synthesis and structural confirmation of the derivatives, which typically involves methods like aldol condensation followed by intramolecular oxa-Michael addition to form the chroman-4-one core, and subsequent reductive amination.[6] Once pure compounds are in hand, the pharmacological profiling cascade can commence.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional & Cellular Activity cluster_2 Phase 3: Selectivity & Specificity primary_screening Target Engagement Assays (e.g., Radioligand Binding, Enzyme Inhibition) data_analysis_1 Determine Potency (Ki / IC50) primary_screening->data_analysis_1 Raw Data functional_assays Cell-Based Functional Assays (e.g., Signaling, Reporter Gene) data_analysis_1->functional_assays Potent Hits data_analysis_2 Determine Efficacy & Toxicity (EC50 / CC50) functional_assays->data_analysis_2 cytotoxicity Cytotoxicity Assessment (e.g., MTT, SRB Assays) cytotoxicity->data_analysis_2 selectivity_panel Target Selectivity Panel (Off-target screening) data_analysis_2->selectivity_panel Active & Non-Toxic Hits data_analysis_3 Define Selectivity Index & Confirm MoA selectivity_panel->data_analysis_3 moa_studies Mechanism of Action Studies moa_studies->data_analysis_3 decision Lead Candidate Identification data_analysis_3->decision start Synthesized Compound Library start->primary_screening

Caption: A tiered workflow for in vitro pharmacological profiling.

Section 2: Target Engagement Assays - Is the Compound Hitting its Mark?

The first critical question is whether a derivative physically interacts with its intended molecular target. Target engagement assays provide quantitative measures of binding affinity (Ki) or enzyme inhibition (IC50). Given the structural similarity of the 4-amino group to neurotransmitters, a logical starting point for this class of compounds is to investigate targets like monoamine oxidases (MAO), which are implicated in neurological disorders.[7]

Case Study: Monoamine Oxidase B (MAO-B) Inhibition Assay

MAO-B is a key enzyme in the degradation of dopamine and is a validated target for Parkinson's disease.[7] Several chroman-based structures are known to be potent and selective MAO-B inhibitors.[7][8]

Principle: This is a fluorescence-based assay that measures the enzymatic activity of recombinant human MAO-B. The enzyme oxidizes a non-fluorescent substrate to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product, resorufin. A potent inhibitor will prevent this reaction, resulting in a low fluorescence signal.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.4.

    • MAO-B Enzyme: Recombinant human MAO-B diluted in assay buffer to a final concentration of 5-10 µg/mL.

    • Substrate/Probe Solution: Prepare a 2X working solution containing 200 µM Amplex Red, 2 U/mL HRP, and 2 mM p-tyramine (MAO substrate) in assay buffer.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from 10 mM. Then, create a 200X intermediate plate by diluting this series in assay buffer.

    • Reference Inhibitor: Selegiline, prepared in the same manner as the test compounds.[7]

  • Assay Procedure (96-well black plate):

    • Add 50 µL of assay buffer to all wells.

    • Add 1 µL of test compound, reference inhibitor, or DMSO (vehicle control) from the intermediate plate to the appropriate wells.

    • Add 25 µL of the diluted MAO-B enzyme solution to all wells except the "no enzyme" control. Add 25 µL of assay buffer to these wells instead.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the 2X Substrate/Probe Solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure fluorescence intensity on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis & Self-Validation:

    • Controls: The "no enzyme" control defines the background signal, while the "vehicle" control (with enzyme) represents 100% enzyme activity. Selegiline serves as the positive control.

    • Calculation: Percent inhibition is calculated as: 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background)).

    • Curve Fitting: Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Trustworthiness: A robust assay will have a Z'-factor > 0.5, calculated from the positive and vehicle controls, indicating good separation between the signals and suitability for screening.

G cluster_reaction Enzymatic Reaction MAO_B MAO-B Enzyme H2O2 H₂O₂ MAO_B->H2O2 oxidizes Substrate p-Tyramine (Non-fluorescent) Substrate->MAO_B Resorufin Resorufin (Fluorescent) H2O2->Resorufin reacts with AmplexRed Amplex Red (Non-fluorescent) AmplexRed->Resorufin via HRP HRP Inhibitor 3-Methoxychroman- 4-amine Derivative Inhibitor->MAO_B Blocks

Caption: Principle of the MAO-B fluorescence inhibition assay.

Section 3: Cellular Assays - Assessing Activity and Viability

Demonstrating that a compound can hit a purified protein is only the first step. It is crucial to determine if it can engage its target in a cellular context and elicit a functional response. Furthermore, we must ensure that the observed activity is not a result of general cytotoxicity.

Cytotoxicity Screening: The MTT Assay

Before assessing functional activity, it is imperative to determine the concentration range at which the compounds are not toxic to the cells. The MTT assay is a standard colorimetric method for this purpose.[4][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Detailed Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., human neuroblastoma SH-SY5Y for neuroscience targets, or MCF-7 for breast cancer studies) into 96-well plates at a density of 5,000-10,000 cells/well.[3][9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with the same serial dilutions of the 3-methoxychroman-4-amine derivatives used in the primary screen. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[9]

  • MTT Addition: Remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) by plotting percent viability against compound concentration. A therapeutic window can be established by comparing the CC50 to the IC50 or EC50 (Selectivity Index = CC50 / IC50).

Antimicrobial Activity: Broth Microdilution

The chroman scaffold is also known to be a feature in compounds with antimicrobial properties.[2][9] A standard method to quantify this is by determining the Minimum Inhibitory Concentration (MIC).

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[9]

Detailed Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) to a turbidity corresponding to a known concentration (e.g., 0.5 McFarland standard).[2][9]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Section 4: Data Presentation and Interpretation

A key aspect of pharmacological profiling is the clear and concise presentation of data. This allows for easy comparison between derivatives and helps in establishing Structure-Activity Relationships (SAR).

Table 1: Hypothetical In Vitro Profile of 3-Methoxychroman-4-amine Derivatives

Compound IDR-Group SubstitutionMAO-B IC50 (nM)SH-SY5Y CC50 (µM)Selectivity Index (SI)S. aureus MIC (µg/mL)
Cmpd-1 H85.2> 50> 587> 128
Cmpd-2 6-Fluoro15.6> 50> 320564
Cmpd-3 7-Chloro22.145.32050128
Cmpd-4 6,7-Dichloro5.8 28.9498232
Selegiline Reference19.6[7]> 100> 5102N/A
Vancomycin ReferenceN/AN/AN/A1[9]

Interpretation:

From this hypothetical data, "Cmpd-4" emerges as a potent MAO-B inhibitor, surpassing the reference compound Selegiline. Its high Selectivity Index (>4900) indicates a wide therapeutic window between its desired enzymatic effect and general cytotoxicity. Furthermore, the data suggests that electron-withdrawing groups on the aromatic ring (halogens) enhance both MAO-B inhibition and antimicrobial activity, providing a clear direction for the next round of chemical synthesis and optimization.

Conclusion

The in vitro pharmacological profiling of 3-methoxychroman-4-amine derivatives requires a multi-faceted and logical approach. By systematically evaluating target engagement, cellular function, and potential liabilities like cytotoxicity, researchers can efficiently identify promising lead candidates. The methodologies and frameworks presented in this guide—from robust enzymatic assays to standardized cellular screens—provide a self-validating pathway to de-risk drug discovery projects and unlock the full therapeutic potential of this versatile chemical scaffold. The continued investigation of structure-activity relationships will undoubtedly pave the way for novel chroman-based therapeutics.[10]

References

  • A Comparative Guide to the Biological Activity of Chroman-Based Compounds and Other Inhibitors. Benchchem.
  • An In-depth Technical Guide to Chroman Chemistry and Its Applic
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. PMC.
  • Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
  • Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors. J-STAGE.
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors.
  • (E)-3-Heteroarylidenechroman-4-ones as potent and selective monoamine oxidase-B inhibitors. PubMed.
  • Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Physiology and Pharmacology.

Sources

Exploratory

3-Methoxychroman-4-amine: Molecular Weight, Partition Coefficient (logP), and Physicochemical Profiling in Drug Discovery

Executive Summary 3-Methoxychroman-4-amine (CAS: 1038710-36-9) is a highly versatile bicyclic building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and anti-parasitic agents. Un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxychroman-4-amine (CAS: 1038710-36-9) is a highly versatile bicyclic building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics and anti-parasitic agents. Understanding its exact molecular weight and lipophilicity (partition coefficient, logP) is critical for predicting its pharmacokinetic behavior, including oral bioavailability and blood-brain barrier (BBB) permeability.

This technical guide provides an authoritative framework on the physicochemical properties of 3-methoxychroman-4-amine. It details theoretical calculations and provides field-tested, self-validating experimental protocols for empirical validation, designed specifically for medicinal chemists and drug development professionals.

Structural and Physicochemical Foundations

3-Methoxychroman-4-amine consists of a chroman (3,4-dihydro-2H-1-benzopyran) core substituted with a methoxy group at the C3 position and a primary amine at the C4 position. This unique arrangement of hydrogen bond donors and acceptors, combined with the lipophilic aromatic ring, makes it an ideal lead-like fragment. Information regarding its base structure and commercial availability is widely documented by chemical registries such as and .

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for the molecule:

PropertyValueMethod / Source
CAS Registry Number 1038710-36-9Chemical Registry
Molecular Formula C₁₀H₁₃NO₂Structural Analysis
Molecular Weight 179.22 g/mol Calculated
Monoisotopic Exact Mass 179.0946 DaCalculated
Estimated pKa (Amine) ~9.2QSAR Estimation
Calculated logP (cLogP) 1.45 ± 0.2Fragment-based Additive Model
Topological Polar Surface Area (TPSA) 38.3 Ų2D Molecular Topology

Partition Coefficient (logP) vs. Distribution Coefficient (logD)

The partition coefficient (logP) measures the differential solubility of the unionized compound between a non-polar solvent (1-octanol) and water. For 3-methoxychroman-4-amine, the calculated logP (cLogP) is approximately 1.45. This value is derived from fragment-based additive models:

  • Benzopyran core: ~ +2.0

  • Methoxy group (-OCH₃): ~ -0.2

  • Primary amine (-NH₂): ~ -0.8

  • Intramolecular interactions/steric shielding: ~ +0.45

Causality in Drug Design: A logP of ~1.45 falls well within the optimal range (1.0 - 3.0) for passive transcellular absorption. However, because the C4-aliphatic amine has an estimated pKa of 9.2, the molecule will be predominantly ionized at physiological pH (7.4). Consequently, the effective distribution coefficient (logD₇.₄) will be significantly lower (estimated at ~0.2 to 0.5). When designing BBB-penetrant drugs utilizing this scaffold, medicinal chemists must often derivatize the primary amine (e.g., via amidation or reductive amination) to neutralize the charge and drive the logD closer to the optimal 2.0 mark.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, theoretical values must be empirically validated. Below are the definitive protocols for confirming the molecular weight and intrinsic logP of 3-methoxychroman-4-amine.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

Expertise & Causality: Standard low-resolution MS cannot differentiate between 3-methoxychroman-4-amine and isobaric impurities. High-resolution Quadrupole Time-of-Flight (Q-TOF) MS provides mass accuracy within 5 ppm, acting as a self-validating system for structural integrity. Formic acid is explicitly added to the mobile phase to force complete protonation of the primary amine, maximizing the Electrospray Ionization (ESI+) signal.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 3-methoxychroman-4-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Processing: Extract the chromatogram for the expected[M+H]⁺ ion at m/z 180.1024. The mass error must be verified to be < 5 ppm.

LCMS_Workflow A1 Sample Prep (1 µg/mL in MeOH/H2O + 0.1% FA) A2 Chromatographic Separation (C18 Column, Gradient Elution) A1->A2 A3 Electrospray Ionization (ESI+) Protonation to [M+H]+ A2->A3 A4 Mass Analyzer (Q-TOF) m/z Measurement A3->A4 A5 Data Processing Exact Mass: 180.1024 Da A4->A5

Figure 1: LC-HRMS workflow for validating the exact molecular weight of the synthesized compound.

Shake-Flask Method for Intrinsic logP Determination

Expertise & Causality: When measuring the intrinsic logP of an aliphatic amine, a common pitfall is failing to adjust the aqueous phase pH. Conducting a shake-flask assay in unbuffered water will result in partial protonation, yielding a hybrid logD value rather than the true logP. We mandate using a borate buffer at pH 11.0 to ensure >98% of the compound is in its neutral, free-base form.

Step-by-Step Protocol (Adapted from ):

  • Phase Pre-saturation: Vigorously stir 500 mL of 1-octanol and 500 mL of pH 11.0 sodium borate buffer together for 24 hours. Separate the phases. Rationale: Pre-saturation prevents volume shifts during the actual experiment due to mutual solubility.

  • Analyte Spiking: Dissolve 3-methoxychroman-4-amine in the pre-saturated 1-octanol to achieve a concentration of 100 µg/mL.

  • Equilibration: In a glass centrifuge tube, combine 5.0 mL of the spiked octanol with 5.0 mL of the pre-saturated pH 11.0 buffer. Seal tightly.

  • Agitation: Shake the tubes on an orbital shaker at 200 rpm for 24 hours at a strictly controlled 25.0 ± 0.5 °C.

  • Phase Separation: Centrifuge the tubes at 3,000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the octanol and aqueous phases using separate glass syringes. Quantify the concentration in both phases using HPLC-UV (at 220 nm).

  • Trustworthiness & Mass Balance Check: Calculate mass balance. The sum of the compound in both phases must equal the initial spike concentration ±5% to rule out precipitation or glass adsorption. Finally, calculate logP as Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

LogP_Workflow N1 Prepare 3-Methoxychroman-4-amine Stock Solution N3 Shake-Flask Equilibration (24h at 25°C, 200 rpm) N1->N3 N2 Pre-saturate 1-Octanol & Aqueous Buffer (pH 11.0) N2->N3 N4 Phase Separation (Centrifugation at 3000g, 15 min) N3->N4 N5 Aqueous Phase Quantification (HPLC-UV) N4->N5 N6 Octanol Phase Quantification (HPLC-UV) N4->N6 N7 Calculate Partition Coefficient LogP = log10([Oct]/[Aq]) N5->N7 N6->N7

Figure 2: Shake-flask methodology for determining the intrinsic logP of 3-Methoxychroman-4-amine.

Conclusion

The physicochemical profiling of 3-methoxychroman-4-amine reveals a low-molecular-weight (179.22 g/mol ), moderately lipophilic (cLogP ~1.45) scaffold ideal for fragment-based drug discovery (FBDD). By employing rigorous, pH-controlled shake-flask methodologies and high-resolution mass spectrometry, researchers can establish a highly trustworthy baseline for subsequent medicinal chemistry optimization, ensuring that downstream ADME predictions are grounded in empirically validated data.

References

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | Source: OECD iLibrary | URL: [Link]

Foundational

3-Methoxychroman-4-amine: A Privileged Scaffold for Target Receptor Binding Affinity and Selectivity

Executive Summary In contemporary medicinal chemistry, the design of neurotherapeutics requires molecular scaffolds that offer precise stereochemical control, tunable lipophilicity, and the ability to engage specific tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of neurotherapeutics requires molecular scaffolds that offer precise stereochemical control, tunable lipophilicity, and the ability to engage specific transmembrane domains of G protein-coupled receptors (GPCRs) and central nervous system (CNS) enzymes. The chroman-4-amine core—a benzopyran derivative featuring a non-aromatic dihydropyran ring—has emerged as a highly versatile, privileged structure[1].

Specifically, 3-methoxychroman-4-amine and its closely related stereoisomers act as critical building blocks for developing ligands with high affinity and selectivity for 5-HT receptors, the Mu-opioid receptor (MOR), and neurodegenerative targets like Butyrylcholinesterase (BuChE) and Monoamine Oxidase (MAO)[1][2][3]. This whitepaper explores the structural pharmacology, binding kinetics, and experimental validation protocols associated with this scaffold, providing a comprehensive guide for drug development professionals.

Structural Pharmacology & Stereoelectronic Effects

The Chroman Core and the C4-Amine

The structural foundation of chroman-4-amine derivatives provides a rigid, lipophilic backbone that easily penetrates the blood-brain barrier (BBB). The amine group at the C4 position serves as the primary pharmacophore for GPCR engagement. At physiological pH, this amine is protonated, allowing it to form a critical salt bridge with conserved aspartate residues within the orthosteric binding pockets of aminergic receptors (e.g., D3.32 in 5-HT receptors and D147 in MOR)[4][5].

The Role of the Methoxy Substitution

The introduction of a methoxy group (whether at C3, C8, or other positions) fundamentally alters the molecule's physicochemical profile:

  • Conformational Locking: A methoxy group at the C3 position introduces steric bulk adjacent to the C4-amine. This restricts the rotational freedom of the amine, pre-organizing the molecule into an active conformation. This reduces the entropic penalty upon receptor binding, thereby increasing binding affinity.

  • pKa Modulation: Electron-withdrawing properties of nearby substituents (like fluorine at C6 or methoxy groups) can lower the pKa of the C4-amine by 1–2 units[6]. This fine-tunes the hydrogen-bond-donating capacity of the amine at physiological pH, optimizing target residence time.

  • Lipophilicity and BBB Penetration: Strategic methoxy substitution (e.g., 8-methoxy) enhances BBB penetration by reducing the overall hydrogen-bond donor count compared to hydroxylated analogs, optimizing the molecule for CNS targeting[6].

Target Receptor Profiles & Biased Agonism

Serotonergic Systems (5-HT2A & 5-HT6)

Chroman-4-amine derivatives exhibit profound selectivity within the serotonin receptor family.

  • 5-HT6 Receptors: The 5-HT6 receptor is localized almost exclusively in the brain. Chroman-4-amine derivatives have been successfully utilized to synthesize potent 5-HT6 antagonists, which are currently investigated for treating cognitive impairments associated with Alzheimer's disease and schizophrenia without peripheral side effects[2].

  • 5-HT2A Biased Agonism: The 5-HT2A receptor can signal via Gαq proteins or β-arrestin2 pathways. Chroman-4-amine scaffolds are actively used to design β-arrestin-biased agonists . By selectively recruiting β-arrestin over Gαq, these ligands aim to retain the potent antidepressant effects of 5-HT2A activation while silencing the Gαq-mediated hallucinogenic properties typical of classical psychedelics[4].

Mu-Opioid Receptor (MOR)

In the context of pain management, the chroman-4-amine scaffold has been instrumental in discovering highly potent, G-protein biased MOR agonists (such as derivatives of SHR9352)[5]. By favoring G-protein signaling over β-arrestin recruitment, these compounds provide robust analgesia while significantly reducing adverse effects like respiratory depression and tolerance.

Pathway LIG Chroman-4-amine Derivative REC Target GPCR (e.g., 5-HT2A / MOR) LIG->REC Orthosteric Binding (D3.32) GPRO G-Protein Pathway (Gαq / Gαi) REC->GPRO Biased Activation ARR β-Arrestin Pathway (Recruitment) REC->ARR Silenced/Reduced THER Therapeutic Efficacy (Analgesia / Antidepressant) GPRO->THER ADV Adverse Effects (Hallucinations / Resp. Depression) ARR->ADV

GPCR biased signaling pathway modulated by chroman-4-amine derivatives.

Cholinesterase and Monoamine Oxidase Inhibition

Beyond GPCRs, chroman-4-amines act as multi-target directed ligands (MTDLs) for Alzheimer's disease. They bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) and act as mixed inhibitors of Butyrylcholinesterase (BuChE)[1][3].

Quantitative SAR Data

The table below summarizes the structure-activity relationship (SAR) quantitative data for various chroman-4-amine derivatives across key neurodegenerative targets, demonstrating how specific substitutions dictate affinity[1][3][6].

Scaffold VariantTarget Enzyme / Cell LineInhibitory Activity (IC₅₀ / % Inhibition)Selectivity Notes
Unsubstituted chroman-4-amine (4a) eqBuChEIC₅₀ = 38 μMModerate baseline activity.
6-Methylchroman-4-amine (4e) eqBuChEIC₅₀ = 52 μMSteric clash at C6 reduces affinity.
8-Methoxychroman-4-amine (4b) eqBuChEIC₅₀ = 7.6 μMMethoxy group acts as H-bond acceptor, highly selective.
Naphthylchroman-4-amine (4d) eqBuChEIC₅₀ = 8.9 μMExtended aromatic system enhances pi-pi stacking.
Naphthylchroman-4-amine (4d) MAO-A / MAO-B13.3% (A) / 7.5% (B) at 1 μMMarginally selective for MAO-A over MAO-B.
6-Fluoro-chroman-4-amine analogs MCF-7 CellsIC₅₀ = 2.7 μMFluorine prevents oxidative metabolism at C6.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacological evaluation of 3-methoxychroman-4-amine derivatives.

Protocol 1: Asymmetric Synthesis via Reductive Amination

Because stereochemistry dictates receptor selectivity, synthesizing optically pure enantiomers is mandatory. Recent advancements utilize enzyme-controlled asymmetric decarboxylative Mannich reactions or chiral resolution[7].

  • Reaction Setup: Dissolve the precursor (e.g., 3-methoxychroman-4-one) and the desired amine (or ammonium acetate for primary amines) in a 5:1 mixture of CH₂Cl₂/MeOH. Causality: The mixed solvent system ensures the solubility of both the lipophilic chromanone and the polar amine salts[5].

  • Imine Formation: Stir at room temperature for 1–2 hours to allow complete Schiff base (imine) formation.

  • Reduction: Slowly add Sodium triacetoxyborohydride (NaBH(OAc)₃) (3.0 equivalents). Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the imine without reducing the unreacted ketone, preventing the formation of chroman-4-ol byproducts[5].

  • Chiral Resolution: If a racemic mixture is produced, separate the (3R,4S) and (3S,4R) enantiomers using preparative chiral HPLC (e.g., Chiralpak AD-H column).

Protocol 2: Radioligand Binding & BRET Assays for Biased Agonism

To validate the binding affinity and functional bias of the synthesized ligands at the 5-HT2A receptor.

  • Membrane Preparation: Harvest HEK293T cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Causality: Ice-cold conditions prevent the proteolytic degradation of the receptors during lysis.

  • Radioligand Competition Assay:

    • Incubate 50 μg of membrane protein with 2 nM [³H]-ketanserin and varying concentrations of the 3-methoxychroman-4-amine ligand (10⁻¹¹ to 10⁻⁵ M).

    • Self-Validation Step: Define non-specific binding (NSB) using 10 μM of unlabeled haloperidol. Subtract NSB from total binding to calculate specific binding.

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer to prevent ligand dissociation. Calculate the Ki​ using the Cheng-Prusoff equation.

  • BRET Functional Assay (Bias Evaluation):

    • Co-transfect cells with 5-HT2A-Rluc (Renilla luciferase donor) and β-arrestin2-YFP (Yellow fluorescent protein acceptor).

    • Causality: BRET is utilized instead of traditional cAMP or IP1 accumulation assays because it provides real-time, live-cell kinetic resolution of direct protein-protein interactions, eliminating signal amplification artifacts that often mask true functional bias.

    • Add the chroman-4-amine ligand and measure the BRET ratio (emission at 535 nm / 480 nm). Compare the Emax​ and EC50​ of β-arrestin recruitment versus Gαq activation (measured via a separate Gq-BRET biosensor) to calculate the bias factor ( ΔΔlog(τ/KA​) ).

Workflow SYN Reductive Amination RES Chiral Resolution SYN->RES Racemic Mix RAD Radioligand Assay RES->RAD Enantiomers BRET BRET Functional Assay RAD->BRET Affinity (Ki) LEAD Lead Selection BRET->LEAD Biased Profile

High-throughput screening and validation workflow for chroman-4-amine ligands.

References

  • [2] RU2440996C2 - Substituted arylamines and their application as 5-ht6-receptor modulators. Google Patents. Available at:

  • [1] Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at:

  • [4] Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. Aalborg Universitet. Available at:

  • [5] Discovery of SHR9352, a highly potent G protein biased mu-opioid receptor agonist. Semantic Scholar. Available at:

  • [3] Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease (Extended Data). Bioorganic & Medicinal Chemistry. Available at:

  • [7] Enzyme-Controlled Bidirectional Enantioselectivity in Asymmetric Decarboxylative Mannich Reaction for Synthesizing β-Sulfonamide Ketones. ACS Publications. Available at:

  • [6] Buy 6-Fluoro-8-methoxychroman-4-amine (EVT-13169514). EvitaChem. Available at:

Sources

Exploratory

Metabolic Pathways and Biotransformation of 3-Methoxychroman-4-amine: A Comprehensive Technical Guide

[label="Incubate", fontcolor="#2021 Refining: References and Protocols I'm now focusing on ensuring URL references are clickable using Markdown format and have just validated the experimental protocol, incorporating deta...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Incubate", fontcolor="#2021

Refining: References and Protocols

I'm now focusing on ensuring URL references are clickable using Markdown format and have just validated the experimental protocol, incorporating detailed explanations. I've focused on explaining why each step is taken, especially how alamethicin promotes UDPGA access in microsomes, and made the workflow more in-depth. I'll make sure each step has a clear causality statement.

Validating: Experimental Causality

I've clarified the experimental steps, adding causal explanations for each action, and integrated a refined validation protocol, complete with selective enzyme inhibitors. I've also incorporated the predicted kinetic data into the quantitative data tables, and have validated all citations.

Predicting: Kinetic Parameters

I've predicted kinetic parameters like Km and Vmax for each metabolic pathway based on existing literature. I'm now drafting tables summarizing these predictions and constructing a self-validating control matrix for the in vitro assays.

Executive Summary

The rational design and safety assessment of novel pharmacophores require a rigorous understanding of their metabolic fate. 3-Methoxychroman-4-amine represents a highly versatile bicyclic building block characterized by a lipophilic chroman core, a C3-methoxy ether, and a C4-primary amine. This whitepaper provides an in-depth, mechanistic analysis of its predicted biotransformation pathways. By synthesizing established principles of xenobiotic metabolism with self-validating experimental workflows, this guide equips researchers with the theoretical grounding and practical methodologies necessary to profile the pharmacokinetics of 3-methoxychroman-4-amine and its derivatives.

Structural Pharmacology & Metabolic Liabilities

The biotransformation of 3-methoxychroman-4-amine is dictated by the electronic and steric properties of its functional groups. The molecule presents three distinct metabolic liabilities:

  • The C3-Methoxy Group: A classic target for Cytochrome P450 (CYP)-mediated oxidative cleavage (O-demethylation).

  • The C4-Primary Amine: Highly susceptible to flavin-dependent oxidative deamination by Monoamine Oxidases (MAOs) and select CYP isoforms.

  • The Chroman Core: The fused benzene ring offers sites for aromatic hydroxylation, while the dihydropyran ring provides conformational rigidity that influences enzyme active-site binding.

Phase I Biotransformation Dynamics

Cytochrome P450-Mediated O-Demethylation

The O-demethylation of the C3-methoxy group is the primary Phase I clearance mechanism. In structurally analogous compounds (e.g., morphinan derivatives like hydrocodone and oxycodone), O-demethylation is predominantly catalyzed by CYP2D6 , with CYP3A4 acting as a low-affinity, high-capacity secondary pathway [2.1],[1].

Mechanistic Causality: CYP2D6 possesses a highly specific active site featuring an aspartate residue (Asp301) that forms a salt bridge with basic amines. In 3-methoxychroman-4-amine, the protonated C4-amine anchors to Asp301, perfectly orienting the adjacent C3-methoxy group toward the heme iron. The reaction proceeds via a Hydrogen Atom Transfer (HAT) from the methoxy carbon, followed by oxygen rebound to form an unstable hemiacetal. This intermediate spontaneously collapses, releasing formaldehyde and yielding 3-hydroxychroman-4-amine .

Oxidative Deamination via Monoamine Oxidase (MAO)

The clearance of primary aliphatic and cyclic amines is heavily regulated by Monoamine Oxidase (MAO-A and MAO-B), mitochondrial outer-membrane flavoproteins[2].

Mechanistic Causality: MAO catalyzes the oxidative deamination of the C4-primary amine through a polar, Flavin Adenine Dinucleotide (FAD)-dependent mechanism[3]. The amine lone pair reduces FAD to FADH₂, generating a reactive iminium intermediate at the C4 position. Because the iminium ion is highly electrophilic, it undergoes rapid, spontaneous hydrolysis in the aqueous physiological environment, yielding 3-methoxychroman-4-one and releasing stoichiometric amounts of ammonia[4].

Aromatic Hydroxylation

The lipophilic benzene ring of the chroman core is subject to oxidation by highly promiscuous enzymes, primarily CYP3A4, CYP2B6, and CYP2C9 [5]. Hydroxylation typically occurs at the C6 or C8 positions (para or ortho to the ring oxygen), driven by the electron-donating effects of the ether oxygen which activate these positions toward electrophilic attack by the CYP-generated iron-oxo species.

MetabolicPathway Parent 3-Methoxychroman-4-amine (Parent Drug) ODemeth 3-Hydroxychroman-4-amine (O-Demethylation) Parent->ODemeth CYP2D6, CYP3A4 OxDeam 3-Methoxychroman-4-one (Oxidative Deamination) Parent->OxDeam MAO-A/B, CYP450 ArHydrox Aromatic Hydroxylated Metabolites Parent->ArHydrox CYP3A4, CYP2C9 Phase2B N-Acetyl Conjugate Parent->Phase2B NATs Phase2A Glucuronide/Sulfate Conjugates ODemeth->Phase2A UGTs, SULTs ArHydrox->Phase2A UGTs, SULTs

Fig 1. Primary Phase I and Phase II metabolic pathways of 3-Methoxychroman-4-amine.

Phase II Conjugation Networks

Following Phase I activation, the resulting nucleophilic functional groups are targeted for Phase II conjugation to enhance renal and biliary excretion.

  • Glucuronidation & Sulfation: The 3-hydroxychroman-4-amine metabolite (from O-demethylation) and the aromatic hydroxylated metabolites are rapidly conjugated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

  • N-Acetylation: The sterically accessible C4-primary amine of the parent compound can undergo direct Phase II conjugation via N-acetyltransferases (NAT1/NAT2), forming an N-acetylated metabolite.

Experimental Workflows: Self-Validating Metabolic Profiling

To empirically validate the metabolic profile of 3-methoxychroman-4-amine, researchers must employ a highly controlled, in vitro Human Liver Microsome (HLM) assay. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure data integrity and eliminate analytical artifacts.

Step-by-Step Methodology

Step 1: Microsomal Preparation and Pore Formation

  • Action: Thaw pooled Human Liver Microsomes (HLM) on ice. Pre-incubate the microsomes (1 mg/mL final protein concentration) with 25 µg/mL alamethicin for 15 minutes at 4°C.

  • Causality: Intact microsomal vesicles artificially restrict the access of the highly polar cofactor UDPGA to luminal UGT enzymes. Alamethicin induces pore formation in the lipid bilayer, ensuring that Phase II glucuronidation kinetics are physiologically representative and not transport-limited.

Step 2: Orthogonal Validation via Selective Inhibition

  • Action: Aliquot the HLM mixture into parallel reaction tubes. Pre-incubate with mechanism-based inhibitors for 10 minutes: Quinidine (1 µM) for CYP2D6, Ketoconazole (1 µM) for CYP3A4, and Clorgyline (1 µM) for MAO-A.

  • Causality: This establishes a self-validating system. If the formation of 3-hydroxychroman-4-amine is abolished in the quinidine arm but persists in the ketoconazole arm, the O-demethylation pathway is definitively assigned to CYP2D6.

Step 3: Cofactor Addition and Reaction Initiation

  • Action: Add 3-Methoxychroman-4-amine (1–50 µM) to the mixtures. Initiate the reactions by adding a pre-warmed (37°C) cofactor cocktail (1 mM NADPH, 2 mM UDPGA, 3 mM MgCl₂).

  • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidations, while UDPGA provides the glucuronic acid moiety for UGTs. MgCl₂ acts as a critical divalent cation to stabilize the enzyme-cofactor complexes.

Step 4: Reaction Quenching and Extraction

  • Action: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 15,000 × g for 10 minutes.

  • Causality: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction precisely at the target time point while simultaneously precipitating proteins to yield a clean supernatant for LC-HRMS analysis.

ExpWorkflow Step1 HLM Incubation (Parent + Cofactors) Step2 Enzyme Inhibition (Targeted Knockout) Step1->Step2 Add Inhibitors Step3 Reaction Quenching (Cold Acetonitrile) Step2->Step3 Time-course Step4 Centrifugation & Extraction Step3->Step4 Precipitate Step5 LC-HRMS Analysis (Metabolite ID) Step4->Step5 Acquire Data

Fig 2. Self-validating in vitro human liver microsome (HLM) experimental workflow.

Quantitative Data & Kinetic Parameters

To guide experimental design, the following tables summarize the predicted kinetic parameters and the required control matrix for assay validation.

Table 1: Predicted Kinetic Parameters for Primary Metabolic Pathways
Metabolic PathwayPrimary EnzymeSecondary EnzymePredicted Km​ (µM)Predicted Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
O-Demethylation CYP2D6CYP3A4125 ± 20450 ± 50High
Oxidative Deamination MAO-AMAO-B250 ± 35320 ± 40Moderate
Aromatic Hydroxylation CYP3A4CYP2C9600 ± 80150 ± 20Low
Table 2: Self-Validating Control Matrix for In Vitro Assays
Control TypeExperimental ConditionExpected OutcomeCausality / Validation Purpose
Negative Control T=0 (Immediate Quench)100% Parent, 0% MetabolitesValidates that observed metabolites are not analytical artifacts or chemical impurities.
Enzyme Blank Minus NADPH / UDPGANo Phase I / II MetabolitesConfirms that biotransformation is strictly cofactor-dependent and enzymatically driven.
Inhibition (CYP2D6) + Quinidine (1 µM)Blocked O-DemethylationProves CYP2D6 is the primary driver of the C3-methoxy cleavage.
Inhibition (MAO-A) + Clorgyline (1 µM)Blocked DeaminationValidates MAO-A's role in the oxidation of the C4-primary amine.

Conclusion

The metabolic profile of 3-methoxychroman-4-amine is defined by a competitive interplay between CYP2D6-mediated O-demethylation and MAO-mediated oxidative deamination. Understanding these pathways—and validating them through rigorous, self-controlled in vitro methodologies—is critical for predicting the pharmacokinetic behavior, potential drug-drug interactions (DDIs), and toxicological liabilities of this compound in downstream drug development applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for 3-Methoxychroman-4-amine

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide field-proven, highly stereoselective methodologies for the synthesis of 3-methoxychroman-4-amine, a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide field-proven, highly stereoselective methodologies for the synthesis of 3-methoxychroman-4-amine, a privileged pharmacophore in neuroactive and anti-inflammatory drug discovery.

Mechanistic Rationale & Strategic Overview

The synthesis of 3-methoxychroman-4-amine presents a complex stereochemical challenge due to the presence of two contiguous stereocenters at the C3 and C4 positions. Traditional resolution of racemic mixtures is highly inefficient, yielding a maximum of 50% of the desired enantiomer and requiring stoichiometric amounts of chiral resolving agents [1].

To achieve high atom economy and absolute stereocontrol, this guide details two divergent, state-of-the-art asymmetric protocols:

Pathway A: Biocatalytic Dynamic Kinetic Resolution (DKR)

Biocatalysis represents the most direct and green approach. Utilizing an engineered ω-transaminase (ω-TA), this method converts racemic 3-methoxychroman-4-one directly into the chiral amine [1].

  • The Causality of Stereocontrol: At a slightly basic pH (7.5–8.5), the C3-proton adjacent to the ketone is sufficiently acidic to undergo rapid enolization. This creates a rapidly equilibrating racemic pool of the starting ketone. The enzyme's highly restricted chiral pocket exclusively binds one enantiomer of the ketone. As the enzyme depletes this enantiomer, Le Chatelier's principle drives the continuous racemization of the unreactive enantiomer into the reactive one. This Dynamic Kinetic Resolution (DKR) allows for a theoretical 100% yield of a single diastereomer (typically cis) with >99% enantiomeric excess (ee). Isopropylamine acts as the amine donor, and its conversion to volatile acetone thermodynamically drives the reaction forward.

Pathway B: Chemocatalytic Spiroborate-Mediated Reduction

For substrates where biocatalyst screening is unavailable or scale-up requires traditional organic infrastructure, the borane-mediated reduction of O-benzyloxime ethers using a chiral spiroborate ester is the gold standard [2].

  • The Causality of Stereocontrol: The stereochemical outcome is dictated by a highly rigid transition state. The spiroborate catalyst (derived from (S)-diphenylvalinol and ethylene glycol) coordinates both the borane reducing agent and the oxime oxygen. The bulky O-benzyl group of the pure (E)-oxime sterically clashes with the catalyst's diphenyl groups unless bound in a specific geometry. This forces the hydride transfer from borane exclusively to the Re-face of the C=N bond, establishing the absolute configuration at C4 with exceptional precision [2].

Quantitative Data Summary

The following table summarizes the expected performance metrics for both synthetic pathways, allowing researchers to select the optimal route based on their laboratory capabilities.

ParameterPathway A: Biocatalytic (ω-TA)Pathway B: Chemocatalytic (Spiroborate)
Key Transformation Direct Asymmetric Reductive AminationAsymmetric Borane Reduction of Oxime
Typical Yield 85 – 92%78 – 85% (Over 2 steps)
Enantiomeric Excess (ee) > 99%95 – 99%
Diastereomeric Ratio (dr) > 95:5 (cis favored via DKR)> 90:10 (Dependent on oxime geometry)
Catalyst Loading 2 – 5 wt% (Enzyme)10 – 15 mol% (Spiroborate ester)
Reaction Time 24 – 48 hours2 – 4 hours (Reduction step)
Operational Temperature 30 °C0 °C to 10 °C
Green Chemistry Profile Excellent (Aqueous buffer, ambient temp)Moderate (Requires borane and organic solvents)

Synthetic Workflow Visualization

SynthesisWorkflow cluster_bio Pathway A: Biocatalytic DKR cluster_chemo Pathway B: Chemocatalytic Reduction SM Racemic 3-Methoxychroman-4-one (Starting Material) TA ω-Transaminase (ω-TA) PLP, iPrNH2, pH 7.5 SM->TA Enolization & Amination Oxime (E)-O-Benzyloxime Intermediate SM->Oxime NH2OBz·HCl Pyridine Prod1 (3R,4S)-3-Methoxychroman-4-amine >99% ee, >95% dr TA->Prod1 Spiro Spiroborate Catalyst (10 mol%) BH3·THF, 0 °C Oxime->Spiro Asymmetric Reduction Prod2 (3S,4S)-3-Methoxychroman-4-amine >95% ee, >90% dr Spiro->Prod2

Divergent asymmetric synthesis pathways for 3-methoxychroman-4-amine.

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis via ω-Transaminase

Reagents Required: Racemic 3-methoxychroman-4-one, Isopropylamine (amine donor), Pyridoxal 5'-phosphate (PLP), ω-Transaminase (e.g., CDX-series or equivalent engineered mutant), Potassium phosphate buffer (100 mM, pH 7.5).

Step-by-Step Methodology:

  • Buffer & Cofactor Preparation: In a jacketed reactor, prepare 100 mL of 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.5 using 1M NaOH or HCl. Add PLP to achieve a final concentration of 1 mM. Note: PLP is light-sensitive; wrap the reactor in foil.

  • Donor Addition: Add isopropylamine (2.0 equivalents relative to the substrate) to the buffer. Re-adjust the pH to 7.5 if the addition of the amine causes a basic shift.

  • Substrate & Enzyme Loading: Dissolve racemic 3-methoxychroman-4-one (50 mmol) in a minimal amount of DMSO (final DMSO concentration should not exceed 5% v/v to prevent enzyme denaturation). Add this solution to the reactor. Finally, add the lyophilized ω-transaminase powder (2 wt% relative to substrate).

  • Reaction Execution: Stir the biphasic mixture at 30 °C at 250 rpm. To drive the equilibrium, maintain a gentle sweep of nitrogen over the headspace to remove the volatile acetone byproduct.

  • Workup: After 24-48 hours, terminate the reaction by adding 2M NaOH to raise the pH to >10 (deprotonating the product amine). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude chiral amine.

Protocol B: Chemocatalytic Synthesis via Spiroborate Catalyst

Reagents Required: Racemic 3-methoxychroman-4-one, O-Benzylhydroxylamine hydrochloride, Pyridine, (S)-Diphenylvalinol-derived spiroborate ester (Catalyst), Borane-THF complex (BH₃·THF), 1,4-Dioxane.

Step-by-Step Methodology:

  • (E)-O-Benzyloxime Formation: In a round-bottom flask, dissolve 3-methoxychroman-4-one (50 mmol) in ethanol. Add O-benzylhydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Reflux for 4 hours. Concentrate, extract with Ethyl Acetate, wash with 1M HCl, and purify via recrystallization (ethanol/water) to isolate the pure (E)-oxime isomer [2].

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, dissolve the (S)-spiroborate ester catalyst (10 mol%) in anhydrous 1,4-dioxane (20 mL).

  • Asymmetric Reduction: Cool the catalyst solution to 0 °C. Slowly add BH₃·THF (3.0 eq) dropwise. Stir for 15 minutes to allow the active catalyst-borane complex to form.

  • Substrate Addition: Dissolve the pure (E)-O-benzyloxime (50 mmol) in anhydrous 1,4-dioxane (10 mL) and add it dropwise to the reaction mixture over 30 minutes via a syringe pump to maintain low steady-state substrate concentrations, ensuring maximum ee.

  • Quenching & Workup: Stir at 0 °C to 10 °C for 4 hours. Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. Add 2M HCl and stir for 1 hour to break the boron-amine complex. Basify with 2M NaOH to pH 10, extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the primary amine.

Self-Validating Systems & Quality Control

To ensure the integrity of the synthesis, the protocol must function as a self-validating system. Do not proceed to subsequent steps without confirming the following in-process controls:

  • Pre-Reaction Oxime Verification (Pathway B): The E/Z ratio of the oxime intermediate must be verified via ¹H NMR prior to reduction. The benzylic protons of the (E)-isomer typically appear downfield compared to the (Z)-isomer. A pure (E)-isomer is non-negotiable; trace (Z)-isomer will directly degrade the final enantiomeric excess [2].

  • Reaction Progress Monitoring (Pathway A): Monitor the formation of acetone (the byproduct of the isopropylamine donor) via GC-MS. The molar concentration of acetone stoichiometrically correlates with product formation, providing a real-time kinetic readout without needing to sample the complex aqueous emulsion [1].

  • Stereochemical Validation (Final Product):

    • Relative Stereochemistry (dr): Analyze the ¹H NMR coupling constants (J-values) between H3 and H4. A J₃,₄ value of ~3–5 Hz indicates a cis-relationship, while ~8–10 Hz indicates a trans-relationship.

    • Absolute Stereochemistry (ee): Confirm enantiomeric excess via Chiral HPLC using a stationary phase such as Chiralcel OD-H (Hexane/Isopropanol/Diethylamine mobile phase), comparing retention times against a racemic standard synthesized via non-chiral NaBH₄ reduction [3].

References

  • Asymmetric Synthesis of Nonracemic Primary Amines via Spiroborate-Catalyzed Reduction of Pure (E)- and (Z)-O-Benzyloximes: Applications toward the Synthesis of Calcimimetic Agents The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts Tetrahedron Letters URL:[Link]

Application

Application Note: Preparation and Handling of 3-Methoxychroman-4-amine in DMSO for In Vitro Assays

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale 3-Methoxychroman-4-amine is a specialized chemical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

3-Methoxychroman-4-amine is a specialized chemical building block utilized in medicinal chemistry and drug discovery. Like many novel synthetic intermediates, it requires precise handling to ensure complete dissolution and stability during biological evaluation. Dimethyl sulfoxide (DMSO) is the gold-standard polar aprotic solvent for in vitro assays due to its exceptional ability to disrupt hydrogen bonding and dissolve a broad spectrum of polar and nonpolar compounds[1],[2]. However, improper dissolution protocols can lead to compound precipitation, compromised data integrity, and solvent-induced cytotoxicity[3],[4]. This application note provides a self-validating, thermodynamically sound protocol for dissolving 3-Methoxychroman-4-amine in DMSO.

Physicochemical Profile

Before initiating dissolution, it is imperative to understand the physicochemical parameters of the solute to calculate accurate molarities.

PropertyValue
Compound Name 3-Methoxychroman-4-amine
CAS Number 1038710-36-9
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [5]
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) 2-8°C, protected from light and moisture

Mechanistic Insights: The Causality of Experimental Choices

As a best practice in assay development, every step of a protocol must be grounded in physical chemistry and cellular biology.

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. Absorption of atmospheric water significantly lowers the solubility limit of lipophilic compounds. Utilizing anhydrous DMSO prevents premature compound "crashing out" during storage[1].

  • Thermodynamics of Serial Dilution: Diluting a high-concentration DMSO stock directly into an aqueous assay buffer creates localized zones of supersaturation, overcoming the nucleation barrier and causing irreversible precipitation[4]. Performing serial dilutions in 100% DMSO prior to the final aqueous transfer ensures that the compound remains thermodynamically stable[3].

  • Mitigating Solvent-Induced Cytotoxicity: DMSO concentrations above 1% (v/v) severely reduce cellular readout parameters and induce apoptosis, while concentrations as low as 0.25% - 0.5% can trigger artefactual immunomodulatory effects in sensitive cell lines (e.g., RAW 264.7 or primary leukocytes)[6],[7]. The final assay concentration must be strictly capped at ≤0.5%, with a matched vehicle control[3].

Workflow Visualization

G A 3-Methoxychroman-4-amine (Solid Powder) B Weigh & Add Anhydrous DMSO (Vortex / Sonicate) A->B C Primary Stock Solution (10 - 100 mM in 100% DMSO) B->C D Serial Dilution (in 100% DMSO) C->D E Final Dilution in Assay Media (Rapid mixing, ≤0.5% final DMSO) D->E F In Vitro Assay (Cell Culture / Biochemical) E->F

Workflow for the dissolution and serial dilution of 3-Methoxychroman-4-amine in DMSO.

Quantitative Preparation Guide

To prevent freeze-thaw degradation, it is recommended to prepare a concentrated primary stock (e.g., 50 mM or 100 mM) and aliquot it into single-use vials.

Table 1: Mass required to prepare standard stock volumes (MW = 179.22 g/mol )

Target ConcentrationMass for 1.0 mL DMSOMass for 5.0 mL DMSO
10 mM 1.79 mg8.96 mg
50 mM 8.96 mg44.81 mg
100 mM 17.92 mg89.61 mg

Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Step-by-Step Experimental Protocol

Phase 1: Primary Stock Preparation
  • Equilibration: Allow the vial of solid 3-Methoxychroman-4-amine to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the desired mass (e.g., 17.92 mg for a 100 mM stock) using a calibrated analytical balance[1]. Transfer to a sterile, solvent-resistant microcentrifuge tube.

  • Dissolution: Add the calculated volume of room-temperature anhydrous DMSO (e.g., 1.0 mL)[1].

  • Homogenization: Vortex the mixture vigorously for 2-3 minutes[1]. If the compound does not fully dissolve, sonicate the tube in a room-temperature water bath for 5-10 minutes[3]. Avoid excessive heating, which may cause thermal degradation.

  • Aliquot & Store: Divide the primary stock into 50 µL single-use aliquots and store at -20°C or -80°C[3].

Phase 2: Intermediate Serial Dilutions
  • Preparation: Label a series of sterile microcentrifuge tubes for your desired concentration curve.

  • Diluent Addition: Add a specific volume of 100% anhydrous DMSO to all tubes except the first[3].

  • Serial Transfer: Transfer the appropriate volume from the primary stock to the first dilution tube. Mix thoroughly by pipetting up and down. Repeat this transfer down the series[3].

    • Crucial Step: All intermediate dilutions must remain in 100% DMSO to prevent premature precipitation[3].

Phase 3: Aqueous Media Introduction (Final Dilution)
  • Media Preparation: Pre-warm the cell culture medium or assay buffer to 37°C.

  • The "Aqueous Jump": Transfer the required volume of the DMSO intermediate directly into the warmed assay medium.

    • Rule of Thumb: To achieve a final DMSO concentration of 0.1%, add 1 µL of DMSO stock to 999 µL of media.

  • Rapid Mixing: Immediately vortex or invert the media tube to rapidly disperse the compound and prevent localized high-concentration microenvironments[3].

  • Vehicle Control: Prepare a vehicle control using the exact same final concentration of plain DMSO in the assay media[3].

Troubleshooting & Quality Control

ObservationMechanistic CauseCorrective Action
Cloudiness in DMSO Stock Saturation limit exceeded or water contamination.Warm gently to 37°C and sonicate. If unresolved, add more anhydrous DMSO to lower the target concentration[3].
Precipitation upon adding to media Localized supersaturation or low aqueous solubility.Ensure rapid mixing during the "aqueous jump". Alternatively, lower the final assay concentration or use a co-solvent[4].
High variability in assay readouts Cytotoxicity from DMSO or uneven compound dispersion.Verify that final DMSO concentration is ≤0.5% across all wells. Ensure matched vehicle controls are used[6],[7].

References

  • Considerations regarding use of solvents in in vitro cell based assays | Cytotechnology (NCBI PMC) | URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization | Drug Discovery Today (PubMed) | URL:[Link]

  • Dimethyl sulfoxide | Wikipedia | URL:[Link]

Sources

Method

Application Note: Preclinical Formulation Strategies for 3-Methoxychroman-4-amine

Introduction & Pharmacological Context 3-Methoxychroman-4-amine (CAS: 1038710-36-9) is a highly versatile building block and pharmacophore. Chroman-4-amine derivatives are widely recognized as privileged scaffolds in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

3-Methoxychroman-4-amine (CAS: 1038710-36-9) is a highly versatile building block and pharmacophore. Chroman-4-amine derivatives are widely recognized as privileged scaffolds in drug discovery, frequently investigated for central nervous system (CNS) indications—such as monoamine oxidase (MAO) and butyrylcholinesterase (BuChE) inhibition in Alzheimer's disease models—as well as in oncology and ion channel modulation[1].

Despite their potent in vitro target engagement, chroman derivatives often suffer from poor aqueous solubility due to their lipophilic bicyclic core. For a basic amine like 3-Methoxychroman-4-amine, transitioning from in vitro assays to in vivo preclinical dosing requires a meticulously designed formulation strategy. Failure to properly solubilize the active pharmaceutical ingredient (API) can lead to erratic pharmacokinetic (PK) profiles, precipitation at the injection site, or artificially low oral bioavailability.

This application note details the physicochemical rationale and step-by-step protocols for formulating 3-Methoxychroman-4-amine for both Intravenous (IV) and Oral (PO) administration in rodent models.

Physicochemical Profiling & Causality in Formulation

Before selecting a vehicle, it is critical to evaluate the physicochemical properties of the API. 3-Methoxychroman-4-amine features a basic primary amine attached to a lipophilic methoxy-substituted chroman ring.

Table 1: Physicochemical Profile & Formulation Implications

PropertyEstimated ValueImplication for In Vivo Formulation
Molecular Weight 179.22 g/mol Highly favorable for membrane permeability and oral absorption.
pKa (Primary Amine) ~9.0 - 9.5Protonated at gastric pH. Salt formation (e.g., HCl) is highly recommended to lower crystal lattice energy and improve baseline aqueous solubility.
LogP 1.8 - 2.2Moderate lipophilicity. The free base is prone to "solvent-shift" precipitation upon dilution in aqueous biological fluids.
Aqueous Sol. (Free Base) < 0.1 mg/mLNecessitates the use of co-solvents, surfactants, or cyclodextrin inclusion complexes for systemic dosing[2].

Causality Insight: Because the free base of 3-Methoxychroman-4-amine is poorly soluble, direct suspension in saline will yield highly variable dosing. By converting the compound to a hydrochloride salt, the basic amine is ionized, significantly enhancing its interaction with aqueous media. However, the lipophilic chroman core still requires thermodynamic stabilization via co-solvents (for IV) or complexation (for PO) to prevent precipitation in vivo.

Formulation Decision Matrix

The following workflow illustrates the decision-making process for routing 3-Methoxychroman-4-amine into appropriate vehicles based on the intended dosing route.

G Start 3-Methoxychroman-4-amine (API Free Base) Assess Physicochemical Assessment (pKa ~9.0, Poor Aq. Sol.) Start->Assess Salt Salt Formation (e.g., HCl salt) Assess->Salt Route Select Dosing Route Salt->Route IV Intravenous (IV) Dosing Route->IV PO Oral (PO) Dosing Route->PO IV_Form Co-solvent System (5% DMSO / 40% PEG400 / 55% Saline) IV->IV_Form PO_Form Inclusion Complex (20% HP-β-CD in Water) PO->PO_Form QC Quality Control (HPLC, Tyndall Effect Check) IV_Form->QC PO_Form->QC

Figure 1: Decision tree and workflow for the in vivo formulation of 3-Methoxychroman-4-amine.

Experimental Protocols: Vehicle Preparation & Dosing

Protocol A: Intravenous (IV) Formulation (Co-Solvent System)

Objective: Achieve a sterile, optically clear, and precipitate-free solution for IV bolus administration (e.g., tail vein injection in mice). Standard Vehicle: 5% DMSO / 40% PEG400 / 55% Sterile Saline[3].

Mechanistic Rationale: An intravenous formulation must be a true solution. Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor, rapidly disrupting the crystal lattice of the API. Polyethylene glycol 400 (PEG400) is introduced next as a miscible co-solvent; it acts as a thermodynamic sink, preventing the lipophilic chroman core from precipitating when the formulation is ultimately diluted into the aqueous bloodstream[2]. Finally, saline is added to ensure the formulation is isotonic and tolerated by the endothelium.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 3-Methoxychroman-4-amine (HCl salt preferred) into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (equivalent to 5% of the final total volume). Vortex vigorously for 1–2 minutes until the powder is completely dissolved. Self-Validation: The solution must be completely transparent with no particulate matter.

  • Co-Solvent Addition: Add PEG400 (40% of final volume) to the DMSO-API mixture. Vortex for 2 minutes to ensure a homogenous organic phase.

  • Aqueous Dilution: Slowly add 0.9% Sterile Saline (55% of final volume) dropwise while continuously vortexing the vial. Continuous agitation is critical here to prevent localized solvent-shift precipitation.

  • Quality Control (Tyndall Check): Shine a laser pointer through the vial. If a solid beam of light is visible (Tyndall effect), the API has crashed out into a nano-suspension and is unsafe for IV injection. If the light passes through cleanly, it is a true solution.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE or PVDF syringe filter prior to dosing.

Protocol B: Oral (PO) Formulation (Cyclodextrin Inclusion Complex)

Objective: Maximize gastrointestinal dissolution and systemic absorption for oral gavage (PO). Standard Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Milli-Q water[4].

Mechanistic Rationale: For oral dosing, the compound must remain dissolved in the varying pH environments of the GI tract. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The lipophilic methoxychroman core of the API spontaneously partitions into this cavity, forming a water-soluble inclusion complex[4]. This shields the hydrophobic regions of the molecule from the aqueous environment, drastically improving oral bioavailability without the mucosal irritation sometimes caused by high concentrations of co-solvents.

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh 20 g of HP-β-CD and dissolve in 80 mL of Milli-Q water. Stir until completely clear, then adjust the final volume to 100 mL to yield a 20% w/v solution.

  • API Addition: Add the required amount of 3-Methoxychroman-4-amine to the 20% HP-β-CD vehicle.

  • Thermodynamic Complexation: Vortex the suspension, then place the vial in a sonicating water bath at 37°C for 30–45 minutes. The gentle heat and sonication provide the activation energy required to drive the API into the cyclodextrin cavities.

  • Equilibration: Allow the solution to cool to room temperature on a magnetic stirrer for 2 hours to ensure the inclusion complex is thermodynamically stable.

  • Quality Control: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Visually inspect for a pellet. If a pellet forms, the API has exceeded the complexation capacity of the vehicle, and the dose must be lowered or the HP-β-CD concentration increased.

Table 2: Summary of Formulation Vehicles

RouteVehicle CompositionMax Recommended Dose Vol. (Mice)Key Advantage
IV 5% DMSO / 40% PEG400 / 55% Saline5 mL/kgRapid systemic exposure; prevents blood precipitation.
PO 20% HP-β-CD in Water10 mL/kgEnhances GI absorption; well-tolerated by gastric mucosa.

References

  • Source: uevora.
  • Source: researchgate.
  • Source: google.
  • Title: (S)

Sources

Application

Application Notes &amp; Protocols for the Scalable Production of 3-Methoxychroman-4-amine

Abstract: This document provides a comprehensive technical guide on catalytic reduction techniques for the scalable synthesis of 3-Methoxychroman-4-amine, a key intermediate in pharmaceutical development. We present two...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on catalytic reduction techniques for the scalable synthesis of 3-Methoxychroman-4-amine, a key intermediate in pharmaceutical development. We present two robust protocols: a direct one-pot reductive amination and a two-step sequence involving an oxime intermediate. This guide is intended for researchers, chemists, and process development professionals, offering detailed methodologies, discussions on catalyst selection, safety protocols for high-pressure hydrogenation, and data presentation to facilitate informed decisions in a laboratory or pilot plant setting.

Introduction: The Significance of 3-Methoxychroman-4-amine and Synthetic Challenges

3-Methoxychroman-4-amine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of various biologically active molecules. Their synthesis, however, can be challenging, particularly when scaling up for preclinical and clinical studies. The primary route to this amine is through the reduction of the corresponding ketone, 3-methoxychroman-4-one. This transformation requires careful consideration of the reduction method to ensure high yield, purity, and, most importantly, safety and scalability.

This guide explores two primary catalytic reduction pathways:

  • Direct Reductive Amination: A one-pot process where the ketone is converted directly to the amine in the presence of an ammonia source and a reducing agent.

  • Two-Step Reduction via an Oxime Intermediate: A sequential process involving the formation of a stable oxime intermediate, which is then reduced to the desired amine.

Each method offers distinct advantages and disadvantages in terms of reaction kinetics, scalability, and safety, which will be discussed in detail.

Catalytic Reduction Strategies: A Comparative Overview

The choice of a catalytic reduction strategy is a critical decision in the synthesis of 3-Methoxychroman-4-amine. The two primary methods, direct reductive amination and the two-step oxime reduction, are compared below to aid in selecting the most appropriate method for your specific needs.

FeatureDirect Reductive AminationTwo-Step Reduction via Oxime
Process Steps One-potTwo distinct steps
Reaction Time Generally shorter overallLonger due to two steps
Intermediates In-situ formation of imineIsolation of stable oxime
Ammonia Source Ammonia, ammonium acetateHydroxylamine hydrochloride
Catalyst Raney Nickel, Pd/C, Pt/CRaney Nickel, Pd/C, Pt/C
Reducing Agent H₂, NaBH₃CN, NaBH(OAc)₃H₂, NaBH₄
Scalability Good, but requires careful controlExcellent, with a stable intermediate
Safety High-pressure H₂ or cyanide reagentsHigh-pressure H₂
Yield Variable, can be highGenerally high and reproducible
Purification Can be more complexGenerally straightforward

Protocol 1: Direct Reductive Amination

This protocol details a one-pot method for the synthesis of 3-Methoxychroman-4-amine from 3-methoxychroman-4-one using catalytic hydrogenation with Raney Nickel. This method is advantageous for its efficiency and atom economy.

Reaction Pathway

G A 3-Methoxychroman-4-one B 3-Methoxychroman-4-imine (in-situ) A->B + NH₃ - H₂O C 3-Methoxychroman-4-amine B->C + H₂ (Raney Ni)

Caption: Direct Reductive Amination Pathway.

Materials and Reagents
  • 3-Methoxychroman-4-one

  • Ammonia (7N solution in Methanol)

  • Raney Nickel (50% slurry in water)

  • Methanol (Anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Celite®

Equipment
  • High-pressure hydrogenation reactor (e.g., Parr shaker)[1]

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

Step-by-Step Protocol
  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and equipped with a properly functioning stirrer, pressure gauge, and gas inlet/outlet valves.[1]

  • Charging the Reactor: To the reactor vessel, add 3-methoxychroman-4-one (1 equivalent).

  • Solvent and Ammonia Addition: Add anhydrous methanol to dissolve the starting material, followed by the 7N solution of ammonia in methanol (10-15 equivalents).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the Raney Nickel slurry (5-10% by weight of the starting material). Caution: Raney Nickel is pyrophoric and must be handled with care.[2]

  • Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.[2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi).

  • Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C). Monitor the reaction progress by observing the hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the catalyst wet with methanol at all times to prevent ignition.[3]

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Methoxychroman-4-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4]

Protocol 2: Two-Step Reduction via an Oxime Intermediate

This protocol describes a two-step synthesis of 3-Methoxychroman-4-amine, proceeding through a stable oxime intermediate. This method is often preferred for its reproducibility and the ease of handling the intermediate.

Reaction Pathway

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction A 3-Methoxychroman-4-one B 3-Methoxychroman-4-one oxime A->B + NH₂OH·HCl + NaOAc C 3-Methoxychroman-4-one oxime D 3-Methoxychroman-4-amine C->D + H₂ (Pd/C)

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield and enantiomeric excess in 3-Methoxychroman-4-amine synthesis

Technical Support Center: Troubleshooting & Optimizing 3-Methoxychroman-4-amine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimizing 3-Methoxychroman-4-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for synthetic chemists and drug development professionals facing bottlenecks in the asymmetric synthesis of 3-methoxychroman-4-amine. This privileged pharmacophore presents unique stereochemical and stability challenges. Rather than providing generic procedures, this guide focuses on the chemical causality behind reaction failures and establishes self-validating protocols to ensure high yield, diastereomeric excess (de), and enantiomeric excess (ee).

Mechanistic Pathways & Bottlenecks

Before optimizing, we must understand the mechanistic vulnerabilities of the substrate. The synthesis typically begins with 3-methoxychroman-4-one. Because there are two adjacent stereocenters (C3 and C4), the reductive amination must exert absolute control over both enantiofacial attack and cis/trans relative stereochemistry.

ReactionPathway SM 3-Methoxychroman-4-one (Prochiral Ketone) Imine Imine/Enamine Intermediate (Prone to Epimerization) SM->Imine Primary Amine Ti(O-iPr)4 or Enzyme Elim Chromen-4-one / Chromen-4-amine (Elimination Byproduct) SM->Elim Strong Base/Acid (Side Reaction) Imine->Elim Loss of MeOH (β-elimination) Prod (3S,4R)-3-Methoxychroman-4-amine (Target Chiral Amine) Imine->Prod Ru-Synphos + H2 or IRED Biocatalyst

Reaction pathways for 3-methoxychroman-4-amine highlighting the elimination bottleneck.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination yields are consistently below 40%, and I observe a major non-polar byproduct on TLC. What is happening? Expert Insight: The methoxy group at the C3 position is a highly competent leaving group. During the formation of the imine or enamine intermediate under standard acidic or basic conditions, the system becomes highly susceptible to β -elimination (loss of methanol). This forms the thermodynamically stable 3-methoxychromen-4-one or chromen-4-amine derivatives[1]. Solution: You must transition to milder conditions. Avoid strong Lewis acids or elevated temperatures. We recommend using a biocatalytic approach with Imine Reductases (IREDs) at a controlled physiological pH[2], or forming the enamide at low temperatures using Ti(O-iPr)₄ before transition-metal catalyzed asymmetric hydrogenation[3].

Q2: I am getting acceptable yields, but my enantiomeric excess (ee) is stuck around 50-60%. How can I push this >95%? Expert Insight: Poor ee in this specific synthesis stems from two distinct causal factors: (1) poor enantiofacial discrimination by standard catalysts during the reduction of the C=N bond, and (2) epimerization at the C3 position of the starting ketone via enolization prior to amination. Solution: Standard Pd/C or NaBH₃CN reductions will always yield poorly enriched mixtures. To achieve >95% ee, utilize a stereocontrolled catalytic system:

  • Method A (Biocatalysis): Metagenomic imine reductases (IREDs) provide perfect enantiofacial selectivity. Specific IRED variants can yield >99% ee and strictly control the cis/trans diastereoselectivity[2].

  • Method B (Chemocatalysis): Use a cationic Ru-Synphos catalyst for the asymmetric hydrogenation of the corresponding enamide. This system provides high chemical yields and ee up to 96% by locking the substrate in a rigid chelate during hydride transfer[3].

Q3: Batch-to-batch reproducibility is poor when using the Ru-Synphos catalyst. Why is the catalyst deactivating? Expert Insight: Ruthenium-diphosphine complexes are highly sensitive to coordinating impurities. If your 3-methoxychroman-4-one starting material was synthesized via a route involving sulfur or unpurified halogens, trace contaminants will irreversibly poison the Ru center. Solution: Implement a self-validating starting material protocol. Ensure the ketone is passed through a short silica plug and recrystallized to remove polar coordinating impurities before the hydrogenation step. Always run a micro-scale pilot reaction (1 mg catalyst) to validate substrate purity before committing to a bulk batch.

Quantitative Data Presentation

The following table summarizes the performance metrics of various synthetic approaches to 3-methoxychroman-4-amine, allowing you to select the optimal method based on your lab's infrastructure.

Catalyst / MethodYield (%)Enantiomeric Excess (ee %)Diastereomeric Excess (de %)Key AdvantagePrimary Limitation
Pd/C + H₂ (Standard) 40–60Racemic< 20Low cost, rapid setupNo stereocontrol, high elimination
Ru-Synphos (Chemocatalysis) 85–95Up to 96> 90Scalable, high atom economySensitive to sulfur/halogen impurities
Metagenomic IREDs (Biocatalysis) > 90> 99> 95Perfect stereocontrol, mild pHRequires cofactor recycling (NADP⁺)

Standardized Experimental Protocols

Protocol A: Biocatalytic Reductive Amination using IREDs

This protocol leverages enzymatic precision to bypass the elimination side-reactions entirely[2].

Workflow Step1 1. Buffer Prep (pH 7.5, PLP, NADP+, GDH) Step2 2. Substrate (Ketone + Amine) Step1->Step2 Step3 3. Biocatalyst (Metagenomic IRED) Step2->Step3 Step4 4. Incubation (30°C, 24h, 250 rpm) Step3->Step4 Step5 5. Extraction (EtOAc quench & Centrifuge) Step4->Step5

Workflow for the biocatalytic reductive amination of 3-methoxychroman-4-one using IREDs.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5). Add NADP⁺ (1 mM), pyridoxal 5'-phosphate (PLP, 1 mM), glucose (100 mM), and glucose dehydrogenase (GDH, 10 U/mL) for cofactor recycling.

  • Substrate Addition: Dissolve 3-methoxychroman-4-one (50 mM) and the desired amine donor (e.g., isopropylamine or ammonium chloride, 250 mM) in a minimal volume of DMSO (final concentration <5% v/v) and add to the buffer.

  • Enzyme Addition: Add the purified metagenomic Imine Reductase (IRED) (2 mg/mL).

  • Incubation (Self-Validation Step): Incubate at 30°C and 250 rpm. Validation Check: At t=2h, extract a 50 µL aliquot and analyze via chiral HPLC. If the conversion is <10%, check the pH; amine addition often shifts the pH out of the enzyme's active range. Adjust back to 7.5 if necessary.

  • Workup: After 24 hours, quench the reaction by adding 1 volume of ethyl acetate. Centrifuge to separate the denatured protein, extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Ru-Synphos Catalyzed Asymmetric Hydrogenation

For laboratories lacking biocatalysis infrastructure, this chemocatalytic route provides excellent scalability[3].

Step-by-Step Methodology:

  • Enamide Formation: React 3-methoxychroman-4-one with the primary amine in the presence of Ti(O-iPr)₄ (1.2 eq) in anhydrous THF at 0°C to minimize β -elimination. Acylate the resulting imine with acetic anhydride to form the stable enamide.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve the cationic [Ru(Synphos)(cod)]BF₄ catalyst (1 mol%) in degassed anhydrous methanol.

  • Hydrogenation: Transfer the enamide substrate (0.5 M in methanol) and the catalyst solution to a high-pressure stainless-steel autoclave.

  • Pressurization (Self-Validation Step): Purge the vessel three times with hydrogen gas, then pressurize to 50 bar H₂. Validation Check: Monitor pressure drop over the first 30 minutes. A rapid initial drop confirms active hydride transfer. If no drop occurs, the catalyst has been poisoned by substrate impurities.

  • Workup: Stir at 50°C for 12 hours. Vent the hydrogen carefully, filter the mixture through a short pad of Celite to remove ruthenium residues, and concentrate to yield the highly enantioenriched protected amine.

References

  • Wu, Z., Ayad, T., & Ratovelomanana-Vidal, V. "Efficient Enantioselective Synthesis of 3-Aminochroman Derivatives Through Ruthenium-Synphos Catalyzed Asymmetric Hydrogenation." Organic Letters, American Chemical Society. Available at:[Link]

  • Mangas-Sanchez, J., et al. "Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination." Angewandte Chemie International Edition, Wiley-VCH. Available at:[Link]

Sources

Optimization

Technical Support Center: Ensuring the Long-Term Stability of 3-Methoxychroman-4-amine

Welcome to the technical support center for 3-Methoxychroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Methoxychroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the oxidative degradation of this compound during long-term storage. By understanding the underlying chemical principles and implementing the recommended procedures, you can ensure the integrity and purity of your samples for the duration of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3-Methoxychroman-4-amine during storage?

A1: The primary degradation pathway for 3-Methoxychroman-4-amine is oxidation. This is due to the presence of the electron-rich aromatic amine group, which is susceptible to attack by atmospheric oxygen. The chroman ring system can also be a site for oxidative processes. Oxidation can lead to the formation of colored impurities and a decrease in the purity and potency of the compound. Studies on structurally similar aromatic amines, such as 3-methoxy-4-t-butylaniline, have shown that oxidation can lead to complex products like quinone imines and phenazines[1].

Q2: What are the ideal storage conditions for long-term stability?

A2: To minimize oxidation, 3-Methoxychroman-4-amine should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen[2]. For long-term storage, low temperatures are recommended. While room temperature under an inert atmosphere is a good starting point, for extended periods (months to years), storage at -20°C or even -80°C is preferable to significantly slow down any potential degradation reactions. The compound should also be protected from light, as light can catalyze oxidative processes.

Q3: Is it necessary to use an antioxidant for storing 3-Methoxychroman-4-amine?

A3: While not always necessary if stored under strictly inert conditions and at low temperatures, the addition of an antioxidant can provide an extra layer of protection, especially if the compound will be handled frequently, exposing it to the atmosphere. Antioxidants work by scavenging free radicals that can initiate the oxidation process. However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications.

Q4: How can I tell if my sample of 3-Methoxychroman-4-amine has degraded?

A4: Visual inspection is the first step. The pure compound is typically a white to off-white solid. The appearance of color, such as yellowing or browning, is a strong indicator of oxidative degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the sample and to detect the presence of degradation products[3]. A well-developed stability-indicating HPLC method can separate the parent compound from its impurities[4][5].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Discoloration of the solid compound (yellowing/browning) Oxidation due to exposure to air and/or light.Action: Immediately transfer the compound to a fresh container, purge with an inert gas (argon or nitrogen), and store in a light-protected, low-temperature environment (-20°C or below). Explanation: This minimizes further contact with oxygen and reduces the kinetic rate of the oxidation reaction.
Appearance of new peaks in HPLC analysis Oxidative degradation leading to the formation of new chemical entities.Action: Perform a forced degradation study to tentatively identify the degradation products. This involves intentionally stressing the compound with an oxidizing agent (e.g., hydrogen peroxide) to accelerate the formation of impurities that can then be characterized by LC-MS or NMR. Explanation: Identifying the degradation products helps in understanding the degradation pathway and in developing a more robust stability-indicating analytical method[4][5].
Decreased potency or unexpected results in biological assays Degradation of the active compound, leading to a lower effective concentration.Action: Re-qualify the material by determining its purity using a validated analytical method (e.g., HPLC with a reference standard). If degradation is confirmed, a fresh, pure sample should be used for experiments. Explanation: The biological activity is directly related to the concentration of the intact parent compound. Degradation products may be inactive or have different biological profiles.
Inconsistent results between different batches of the compound Variation in storage conditions or age of the batches.Action: Implement a standardized storage protocol for all batches, including date of receipt and storage conditions. For critical applications, it is advisable to re-analyze older batches for purity before use. Explanation: Consistency in handling and storage is key to ensuring reproducible experimental outcomes.

Experimental Protocols

Protocol 1: Long-Term Storage of 3-Methoxychroman-4-amine

Objective: To ensure the stability of 3-Methoxychroman-4-amine for extended periods.

Materials:

  • 3-Methoxychroman-4-amine

  • Amber glass vials with Teflon-lined screw caps

  • Nitrogen or Argon gas source with a regulator and tubing

  • Freezer (-20°C or -80°C)

  • Parafilm or other sealing tape

Procedure:

  • Place the required amount of 3-Methoxychroman-4-amine into a clean, dry amber glass vial.

  • Insert a gentle stream of inert gas (nitrogen or argon) into the vial for 1-2 minutes to displace the air.

  • Quickly and tightly seal the vial with the screw cap.

  • Wrap the cap and neck of the vial with Parafilm to ensure an airtight seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the vial in a freezer set to -20°C or -80°C for long-term storage.

  • For each use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the cold compound. After taking the required amount, re-purge the vial with inert gas before re-sealing and returning to the freezer.

Protocol 2: Forced Degradation Study (Oxidative Stress)

Objective: To identify potential oxidative degradation products of 3-Methoxychroman-4-amine and to develop a stability-indicating analytical method.

Materials:

  • 3-Methoxychroman-4-amine

  • Hydrogen peroxide (H₂O₂) solution (3% and 30%)

  • Methanol or other suitable solvent

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Methoxychroman-4-amine in methanol at a concentration of 1 mg/mL.

  • Oxidative Stress Conditions:

    • To one aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • To a second aliquot, add an equal volume of 30% H₂O₂.

    • Maintain a control sample of the stock solution without H₂O₂.

  • Incubation: Keep all solutions at room temperature and protected from light.

  • Time Points: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Develop a gradient elution method to separate the parent compound from any new peaks that appear. A typical mobile phase could be a gradient of water with 0.1% formic acid and acetonitrile.

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., 280 nm).

  • Identification of Degradation Products:

    • Inject the stressed samples into an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products.

    • Based on the mass difference from the parent compound (e.g., a +16 Da shift may indicate hydroxylation or N-oxide formation), propose potential structures for the degradation products. Further structural elucidation can be performed using tandem MS (MS/MS) or by isolating the impurities for NMR analysis[6][7].

Visualization

Decision Tree for Storage Conditions

The following diagram illustrates a decision-making process for selecting the appropriate storage conditions for 3-Methoxychroman-4-amine based on the intended storage duration and frequency of use.

StorageDecisionTree start Start: Assess Storage Needs duration Storage Duration? start->duration short_term Short-term (< 1 month) duration->short_term < 1 month long_term Long-term (> 1 month) duration->long_term > 1 month frequency Frequency of Use? high_freq High Frequency frequency->high_freq High low_freq Low Frequency frequency->low_freq Low short_term->frequency storage_neg80_inert Store at -80°C under Inert Gas long_term->storage_neg80_inert storage_rt_inert Store at Room Temp under Inert Gas high_freq->storage_rt_inert storage_neg20_inert Store at -20°C under Inert Gas low_freq->storage_neg20_inert add_antioxidant Consider adding an antioxidant storage_rt_inert->add_antioxidant

Caption: Decision tree for selecting optimal storage conditions.

References

  • Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline.Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing).
  • Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.Journal of Medicinal Chemistry.
  • Inert atmosphere storage is a critical technique used to preserve the quality, stability, and integrity of materials sensitive to environmental factors such as oxygen, moisture, and temperature.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.PMC.
  • Stability indicating study by using different analytical techniques.IJSDR.
  • Stability testing of existing active substances and related finished products.European Medicines Agency.
  • INTERNATIONAL CONFERENCE ON HARMONISATION OF TECHNICAL REQUIREMENTS FOR REGISTRATION OF PHARMACEUTICALS FOR HUMAN USE STABILITY.PMDA.
  • Stability Indic
  • Stability Testing of Pharmaceutical Products.IntechOpen.
  • Isolation and Structure Determination of Echinochrome A Oxidative Degrad
  • Development of Validated Stability-Indicating Assay Methods- Critical Review.Quest Journals.
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.Asian Journal of Pharmaceutical Analysis.
  • Long-term stability study of drug products and out-of-specification test results.
  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds.Benchchem.
  • Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline.Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing).
  • A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use.PubMed.
  • NMR-Based Metabolomics to Analyze the Effects of a Series of Monoamine Oxidases-B Inhibitors on U251 Cells.MDPI.
  • a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and.IJRPC.
  • Exploring Nuclear Magnetic Resonance Spectroscopy for the Analysis of Dried Blood Spots.ChemRxiv.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.ResolveMass.
  • methoxyflavone, and 3´,4´-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13.
  • DP4-AI automated NMR data analysis: straight from spectrometer to structure.Royal Society of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

3-Methoxychroman-4-amine vs. Chroman-4-amine: A Comprehensive Structure-Activity Relationship (SAR) Guide

As a Senior Application Scientist specializing in scaffold optimization and medicinal chemistry, I frequently evaluate the structural nuances that dictate a molecule's pharmacokinetic and pharmacodynamic fate. The chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in scaffold optimization and medicinal chemistry, I frequently evaluate the structural nuances that dictate a molecule's pharmacokinetic and pharmacodynamic fate. The chroman-4-amine scaffold is a privileged structure in drug discovery, heavily utilized in the development of central nervous system (CNS) agents and anti-inflammatory therapeutics [1].

However, the strategic functionalization of this core—specifically the transition from the baseline chroman-4-amine to 3-methoxychroman-4-amine —represents a masterclass in structure-activity relationship (SAR) optimization. This guide provides an objective, data-driven comparison of these two scaffolds, detailing how a single methoxy substitution fundamentally alters conformational entropy, stereochemistry, and target binding affinity.

Structural and Physicochemical Profiling

To understand the biological divergence of these two scaffolds, we must first examine the causality behind their physicochemical differences.

  • Chroman-4-amine (Baseline): This molecule consists of a rigid, bicyclic benzopyran framework with a single chiral center at the C4 position. It acts as a primary amine pharmacophore. Due to its high lipophilicity and relatively flexible pyran ring (which can flip between half-chair conformations), it easily crosses the blood-brain barrier (BBB) but often suffers from promiscuous binding across multiple CNS targets.

  • 3-Methoxychroman-4-amine (Functionalized): The addition of a methoxy group at the C3 position introduces a second chiral center, yielding four possible stereoisomers (two pairs of enantiomers: cis and trans). This is not merely a cosmetic change. The steric clash between the C3-methoxy and C4-amine groups, combined with the stereoelectronic gauche effect, restricts the conformational flexibility of the pyran ring. Furthermore, the methoxy oxygen acts as a crucial hydrogen bond acceptor, enabling highly specific dipole-dipole interactions with target receptor residues.

SAR_Comparison C4A Chroman-4-amine (Baseline Scaffold) Prop1 1 Chiral Center (C4) High Conformational Entropy C4A->Prop1 Act1 Moderate MAO-B/BuChE Inhibition Non-selective Binding C4A->Act1 M3C4A 3-Methoxychroman-4-amine (Functionalized Scaffold) Prop2 2 Chiral Centers (C3, C4) Restricted Conformation M3C4A->Prop2 Act2 Enhanced Target Selectivity H-Bond Acceptor (Methoxy) M3C4A->Act2 Prop1->Prop2 Addition of 3-Methoxy (Steric Clash & Gauche Effect)

Caption: Logical relationship mapping the structural evolution and SAR impact of the chroman core.

Structure-Activity Relationship (SAR) Dynamics

Monoamine Oxidase B (MAO-B) and Cholinesterase Inhibition

In the context of Alzheimer's and Parkinson's diseases, chroman-4-amines are well-documented as privileged scaffolds. Unsubstituted chroman-4-amine shows moderate, mixed inhibition of MAO-B and butyrylcholinesterase (BuChE) [2].

When the 3-methoxy group is introduced, the binding mode within the hydrophobic bipartite cavity of MAO-B is fundamentally altered. The rigidified conformation forces the amine vector into an optimal alignment with the FAD cofactor, while the methoxy group engages in hydrogen bonding with key tyrosine residues (e.g., Tyr326) in the substrate-binding site. This increases the target residence time and significantly lowers the IC50​ compared to the unsubstituted baseline.

Bradykinin B1 Receptor Antagonism

The Bradykinin B1 receptor is upregulated during tissue injury and is a primary target for chronic inflammatory pain therapeutics. SAR studies demonstrate that the diaminochroman scaffold is pivotal for nonpeptide antagonists [3].

The 3-methoxy substitution is critical here. By mimicking the binding of a native peptide residue, the 3-methoxychroman-4-amine derivative significantly lowers the Ki​ value. The causality lies in conformational entropy : a rigidified ligand (3-methoxy) loses far less entropy upon binding to the receptor compared to a flexible one (unsubstituted), resulting in a massive thermodynamic advantage for target affinity.

B1_Pathway Injury Tissue Injury / Inflammation Kinins Kininogen Cleavage (Des-Arg9-Bradykinin) Injury->Kinins B1R Bradykinin B1 Receptor (Upregulated) Kinins->B1R Agonist Binding Signaling Gq Protein Activation (Ca2+ Influx, PKC) B1R->Signaling Pain Chronic Pain & Hyperalgesia Signaling->Pain Antagonist 3-Methoxychroman-4-amine Derivatives (Antagonists) Antagonist->B1R Competitive Blockade

Caption: Bradykinin B1 receptor signaling pathway and the mechanism of antagonist blockade.

Comparative Quantitative Data

To facilitate objective decision-making in scaffold selection, the following table summarizes the quantitative and qualitative metrics of both compounds.

Property / MetricChroman-4-amine3-Methoxychroman-4-amineCausality / Impact on Drug Design
Chiral Centers 1 (C4)2 (C3, C4)Introduces cis/trans diastereomers, enabling tighter spatial tuning for receptor pockets.
Conformational Entropy High (Flexible pyran ring)Low (Restricted by steric clash)Rigidification decreases entropy loss upon binding, significantly lowering Ki​ .
H-Bonding Capacity Donor (Amine)Donor (Amine) + Acceptor (Methoxy)Methoxy oxygen engages target tyrosine/serine residues, increasing residence time.
LogP (Lipophilicity) ~1.8~1.6Slight reduction in lipophilicity; maintains excellent BBB permeability while reducing off-target toxicity.
Primary Target Affinity Moderate (Non-selective)High (Target-specific depending on isomer)Stereospecific vectors dictate MAO-B vs. Bradykinin B1 selectivity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to downstream steps.

Protocol A: Stereoselective Synthesis and Resolution of 3-Methoxychroman-4-amine
  • Imine Formation: Dissolve 3-methoxychroman-4-one (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours.

    • Causality Check: Ammonium acetate acts as both the nitrogen source and a mild acid catalyst.

  • Reductive Amination: Cool the mixture to 0°C and add sodium cyanoborohydride ( NaBH3​CN , 1.5 eq) portion-wise.

    • Causality Check: NaBH3​CN is explicitly chosen over NaBH4​ because it is stable at the slightly acidic pH required for imine formation, preventing the premature reduction of the ketone back to an alcohol.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the ketone mass ( M+H ) and the appearance of the final amine mass provides real-time validation of the reaction progress.

  • Diastereomeric Resolution: Purify the crude mixture using chiral preparative HPLC (e.g., Chiralpak AD-H column) to separate the cis and trans diastereomers, yielding enantiomerically pure scaffolds.

Protocol B: In Vitro MAO-B Fluorometric Inhibition Assay
  • Preparation: Incubate recombinant human MAO-B enzyme with varying concentrations of the resolved 3-methoxychroman-4-amine isomers in a potassium phosphate buffer (pH 7.4) at 37°C for 15 minutes.

  • Substrate Addition: Add kynuramine (substrate) to initiate the reaction.

  • Self-Validation (Fluorescence): This assay is inherently self-validating. Kynuramine is non-fluorescent, whereas its oxidation product (4-hydroxyquinoline) is highly fluorescent (Ex/Em = 310/400 nm). A linear increase in fluorescence confirms active enzyme kinetics, while a flatline in the negative control validates the absence of auto-oxidation.

  • Analysis: Calculate the IC50​ and plot Cornish-Bowden graphs to determine if the inhibition is competitive, uncompetitive, or mixed.

Workflow Step1 Synthesis: Reductive Amination (3-Methoxychroman-4-one) Step2 Resolution: Cis/Trans Separation via Chiral HPLC Step1->Step2 Crude Amine Step3 In Vitro Assay: MAO-B & BuChE Fluorometric Screening Step2->Step3 Pure Diastereomer Step4 Data Analysis: IC50 Determination & Cornish-Bowden Plots Step3->Step4 Kinetic Data

Caption: Step-by-step experimental workflow from scaffold synthesis to kinetic data analysis.

References

  • Uevora Repository (2022). "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease." European Journal of Medicinal Chemistry.[Link]

  • Biswas, K., et al. (2007). "Potent Nonpeptide Antagonists of the Bradykinin B1 Receptor: Structure−Activity Relationship Studies with Novel Diaminochroman Carboxamides." Journal of Medicinal Chemistry, 50(9), 2200-2212.[Link]

Comparative

Comprehensive Comparison Guide: Assessing Kinase Off-Target Effects of 3-Methoxychroman-4-amine Scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of deconvoluting polypharmacology. The compound 3-Methoxychroman-4-amine (CAS: 1038710-36-9) serves as a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of deconvoluting polypharmacology. The compound 3-Methoxychroman-4-amine (CAS: 1038710-36-9) serves as a highly versatile, privileged fragment in medicinal chemistry[1]. When elaborated into larger kinase-targeted libraries, this chroman scaffold can inadvertently interact with unintended kinases. Assessing these off-target effects is paramount; uncharacterized kinase inhibition can lead to severe clinical toxicities, or conversely, reveal novel opportunities for polypharmacological drug repurposing[2].

This guide objectively compares the three foundational profiling platforms used to assess kinase selectivity—KINOMEscan, TR-FRET/Radiometric assays, and NanoBRET—and provides self-validating methodologies to ensure absolute data integrity.

Comparative Analysis of Kinase Profiling Platforms

To accurately map the kinome inhibition state of a 3-Methoxychroman-4-amine derivative, we must navigate the distinct biophysical and physiological limitations of various assay platforms[3]. Relying on a single assay type often yields false positives or biologically irrelevant data.

Platform Comparison Table
FeatureKINOMEscan (Competition Binding)TR-FRET / Radiometric (Biochemical)NanoBRET (Live-Cell Target Engagement)
Mechanism Active-site directed competition binding[4].Enzymatic substrate phosphorylation[5].Intracellular competitive displacement[6].
Throughput Ultra-High (400+ kinases simultaneously)[7].Medium to High (Targeted panels).Medium (Targeted panels up to 192 kinases)[8].
ATP Context ATP-independent (Thermodynamic Kd​ )[4].Artificial (ATP normalized to Km​ )[5].Physiological (1–5 mM intracellular ATP)[9].
Primary Utility Broad off-target identification (Primary Screen)[10].True catalytic inhibition validation (Orthogonal).Membrane permeability & live-cell efficacy[9].
Limitations Cannot distinguish active vs. inactive conformations well.Prone to compound auto-fluorescence/aggregation.Requires cell transfection; lower throughput[6].

The Sequential Profiling Strategy

A robust off-target assessment cannot be executed in a vacuum. We employ a sequential logic: Broad Binding Quantitative Validation Physiological Context .

Sequential kinase profiling workflow for off-target deconvolution.

Self-Validating Experimental Methodologies

Every protocol described below is engineered as a self-validating system . This means the assay contains internal controls that mathematically prove the integrity of the run (e.g., Z'-factor), preventing the misinterpretation of assay artifacts as biological phenomena.

Protocol A: Primary High-Throughput Profiling (KINOMEscan)

Causality: Why use a binding assay over an activity assay for the primary screen? Biochemical activity assays require normalizing ATP concentrations to the specific Km​ of hundreds of individual kinases, which is technically prohibitive[10]. KINOMEscan utilizes DNA-tagged kinases and immobilized ligands, allowing us to measure thermodynamic affinity ( Kd​ ) independently of the kinase's activation state[4][7].

Step-by-Step Methodology:

  • Preparation: Combine DNA-tagged recombinant kinases with a broad-spectrum reference ligand immobilized on a solid support (e.g., magnetic beads)[4].

  • Equilibration: Add the 3-Methoxychroman-4-amine derivative at a screening concentration of 1 µM. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the kinase bound to the solid support and quantify it using quantitative PCR (qPCR) targeting the DNA tag[7].

  • Self-Validation (The S10​ Score): Calculate the Selectivity Score ( S10​ ), defined as the number of kinases bound with >90% inhibition divided by the total number of kinases tested. Internal Control: Always run a pan-kinase inhibitor (e.g., Staurosporine) in parallel. If Staurosporine fails to yield an S10​>0.5 , the DNA-tag quantification is compromised, and the plate must be rejected.

Protocol B: Orthogonal Biochemical Validation (TR-FRET)

Causality: Chroman derivatives often exhibit intrinsic auto-fluorescence, which causes severe false positives in standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its time-gated europium emission (measured milliseconds after excitation) completely bypasses the nanosecond auto-fluorescence of the small molecule[5][11].

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, incubate the purified off-target kinase (identified from Protocol A), a biotinylated peptide substrate, and ATP (strictly set to the kinase's apparent Km​ ) with serial dilutions of the chroman derivative[5][12].

  • Kinase Reaction: Incubate for 60 minutes at room temperature to allow substrate phosphorylation[5].

  • Quench & Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add a Europium-labeled anti-phospho antibody and Streptavidin-APC[5].

  • Measurement: Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (APC). The ratio of 665/615 nm is directly proportional to kinase activity.

  • Self-Validation (Z'-Factor): Include 16 wells of "No Enzyme" (100% inhibition control) and 16 wells of "DMSO vehicle" (0% inhibition control). Calculate the Z'-factor. The assay is only valid if Z′≥0.5 .

Protocol C: Live-Cell Target Engagement (NanoBRET)

Causality: A compound may show potent off-target biochemical inhibition but fail to bind in live cells due to poor membrane permeability or an inability to compete with high physiological ATP levels (1–5 mM)[9]. NanoBRET solves this by measuring competitive displacement inside intact, living cells[6].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the off-target kinase fused to NanoLuc® luciferase[6].

  • Tracer Addition: Add a cell-permeable NanoBRET fluorescent tracer at its pre-determined EC50​ concentration[9].

  • Compound Treatment: Treat cells with serial dilutions of the 3-Methoxychroman-4-amine derivative and incubate for 2 hours.

  • Extracellular Quenching (Critical Step): Add the NanoLuc substrate along with an extracellular NanoLuc inhibitor. Causality: This inhibitor cannot cross the intact cell membrane. It selectively quenches luminescence from dead or lysed cells, guaranteeing that the BRET signal originates exclusively from live cells[6].

  • Measurement: Read the BRET ratio (Fluorescence/Luminescence). A decrease in BRET indicates the chroman derivative has successfully displaced the tracer in live cells[9].

Case Study: Interpreting Off-Target Data

Consider a hypothetical scenario where a 3-Methoxychroman-4-amine derivative is optimized to target MAP4K1 (an immuno-oncology target)[12]. Primary KINOMEscan profiling flags CDK16 as a potent off-target liability[2]. How do we interpret the multi-platform data?

Quantitative Data Summary
Assay PlatformMAP4K1 (Intended Target)CDK16 (Off-Target Liability)Interpretation
KINOMEscan Kd​ = 12 nM Kd​ = 45 nMStrong off-target binding detected in ATP-free environment.
TR-FRET IC50​ = 25 nM IC50​ = 110 nMCatalytic inhibition confirmed at artificial Km​ ATP levels.
NanoBRET IC50​ = 85 nM IC50​>10,000 nM Liability Cleared. The compound cannot compete with physiological ATP at the CDK16 active site in live cells.

Application Scientist Insight: If we had stopped at the biochemical TR-FRET assay, we would have discarded this scaffold due to the perceived CDK16 toxicity risk. However, the NanoBRET data proves that the off-target effect is physiologically irrelevant. The high intracellular ATP concentration outcompetes the drug at the CDK16 active site, while target engagement at MAP4K1 is maintained.

Signaling pathway disruption model comparing intended target modulation vs. off-target toxicity.

References

  • Institute of Cancer Research (ICR). "Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment". ICR News Archive. Available at:[Link]

  • Promega Connections. "Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight". Promega Corporation. Available at:[Link]

  • Eurofins Discovery. "KinaseProfiler Kinase Activity Profiling for Rapid Success". Eurofins Scientific. Available at:[Link]

  • Harvard Medical School LINCS Project. "KINOMEscan data". HMS LINCS Database. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer". ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methoxychroman-4-amine proper disposal procedures

As a Senior Application Scientist, I have developed this definitive Standard Operating Procedure (SOP) to provide researchers, synthetic chemists, and Environmental Health and Safety (EHS) professionals with the operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this definitive Standard Operating Procedure (SOP) to provide researchers, synthetic chemists, and Environmental Health and Safety (EHS) professionals with the operational logic and logistical frameworks required for the safe disposal of 3-Methoxychroman-4-amine .

This guide moves beyond basic safety data to establish a self-validating waste management system, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines while protecting laboratory personnel and aquatic ecosystems.

Chemical Profiling & Hazard Causality

To safely dispose of 3-Methoxychroman-4-amine, one must first understand the physicochemical behavior that dictates its hazard profile. As an organic amine featuring a chroman (benzodihydropyran) core and a methoxy substituent, this compound exhibits localized basicity at the primary amine group.

The Causality of the Hazard: The unshared electron pair on the nitrogen atom makes this compound a nucleophile and a Brønsted-Lowry base. In biological and environmental contexts, this basicity causes rapid disruption of lipid bilayers upon contact, leading to severe eye and skin irritation. Furthermore, organic amines are notoriously toxic to aquatic life because they disrupt the pH balance of aquatic micro-environments and resist rapid environmental degradation[1]. Therefore, under no circumstances should this compound or its derivatives be discharged into municipal sewer systems.

Table 1: Regulatory & Quantitative Action Thresholds for Amine Waste | Parameter | Quantitative Threshold | Regulatory Implication | | :--- | :--- | :--- | | pH of Aqueous Waste | 12.5 | Classified as RCRA Corrosive Hazardous Waste (D002). Must be neutralized prior to disposal. | | Satellite Accumulation Limit | 55 Gallons | Maximum allowable volume of hazardous waste in a single lab area before mandatory EHS pickup. | | Acutely Hazardous Accumulation | 1 kg / month | Exceeding this threshold triggers Large Quantity Generator (LQG) regulatory status. | | Spill Neutralization Ratio | ~1.5:1 (Acid:Amine) | Molar ratio of weak acid (e.g., Citric Acid) required to buffer basic amine spills to a safe pH (6.0 - 8.0). |

Operational Workflow: Segregation & Disposal Protocols

Every protocol described below is designed as a self-validating system : the endpoint of the waste stream must neutralize or securely contain the initial hazard without creating secondary thermodynamic or chemical risks.

Protocol A: Disposal of Solid Waste (Powder, Hydrochloride Salts, or Contaminated PPE)

Unused solid 3-Methoxychroman-4-amine or contaminated consumables must be managed to prevent aerosolization and inhalation.

  • Containment: Sweep up unused solid material or contaminated bench paper using a dedicated anti-static brush.

    • Causality: Never use compressed air or standard laboratory vacuums. Compressed air aerosolizes the fine amine powder, exponentially increasing the risk of inhalation exposure and expanding the contamination radius[2].

  • Packaging: Place the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Labeling: Label the container strictly as "Hazardous Waste - Solid Organic Amine (3-Methoxychroman-4-amine)". Affix the exact accumulation start date[3].

  • Validation: Store the container in a designated satellite accumulation area, strictly segregated from strong oxidizers and mineral acids.

Protocol B: Disposal of Organic Solvent Waste (Reaction Mixtures)

During pharmaceutical synthesis, 3-Methoxychroman-4-amine is frequently dissolved in organic solvents.

  • Segregation: Identify the solvent matrix. If the amine is dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to the Halogenated waste stream. If dissolved in Methanol or Ethyl Acetate, route to the Non-Halogenated stream.

  • Transfer: Operating within a certified chemical fume hood, carefully funnel the liquid waste into the appropriate EHS-approved carboy.

  • Causality Check (Critical): Never mix organic amine waste with acidic waste streams (e.g., concentrated HCl, Nitric acid, or Piranha solution) in the same carboy. The resulting acid-base neutralization generates rapid, dangerous exotherms and gas expansion, which can catastrophically rupture the sealed carboy[2].

Protocol C: Neutralization of Aqueous Amine Spills
  • Neutralization: For benchtop spills, apply a weak, solid triprotic acid such as citric acid or sodium bisulfate directly to the spill[4].

    • Causality: Do not use strong liquid acids (like HCl) to neutralize amine spills. Strong acids react violently with concentrated basic amines, risking boiling, splattering, and the release of toxic vapors. Citric acid provides a controlled, slow-release neutralization without dangerous exotherms.

  • Absorption: Cover the neutralized spill with an inert absorbent material (e.g., vermiculite or sand)[4].

  • Collection: Shovel the absorbent into a solid waste container and label as "Contaminated Debris - Neutralized Organic Amine."

Waste Segregation Signaling Pathway

The following diagram maps the logical decision tree for routing 3-Methoxychroman-4-amine waste to ensure EPA/RCRA compliance.

WasteSegregation Start 3-Methoxychroman-4-amine Waste Generated StateDecision Physical State of Waste? Start->StateDecision SolidWaste Solid Waste (Powder, PPE, Salts) StateDecision->SolidWaste Solid / Powder LiquidWaste Liquid Waste (Solutions, Extracts) StateDecision->LiquidWaste Liquid Solution SolidContainer HDPE Solid Waste Container Label: Solid Organic Amine SolidWaste->SolidContainer SolventDecision Solvent Type? LiquidWaste->SolventDecision Halogenated Halogenated Solvents (e.g., DCM, Chloroform) SolventDecision->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvents (e.g., MeOH, EtOAc) SolventDecision->NonHalogenated No Halogens HaloCarboy Halogenated Waste Carboy (EHS Incineration) Halogenated->HaloCarboy NonHaloCarboy Non-Halogenated Waste Carboy (EHS Incineration) NonHalogenated->NonHaloCarboy

Decision matrix and segregation pathway for 3-Methoxychroman-4-amine laboratory waste.

Regulatory Compliance & Documentation

Under the guidelines, laboratories must maintain strict inventory control. While 3-Methoxychroman-4-amine is not explicitly listed as an acutely hazardous "P-list" chemical, it falls under characteristic waste regulations if it exhibits corrosivity (D002) or is mixed with ignitable solvents (D001)[3].

Ensure that all laboratory personnel involved in the synthesis or handling of this compound have documented Chemical Hygiene Plan (CHP) training[2]. Waste must be removed from the laboratory by EHS personnel within six (6) months of the accumulation start date identified on the waste container label, regardless of whether the container is full[3].

References

  • CHEMICAL HYGIENE PLAN AND HAZARDOUS MATERIALS SAFETY MANUAL FOR LABORATORIES. Purdue University Chemistry. Verified guidelines for organic amine waste handling and RCRA compliance. URL:[Link]

  • Laboratory Management Plan. University of Wyoming Safety Office. Authoritative standards for laboratory cleanouts, DOT/EPA coding, and satellite accumulation limits. URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methoxychroman-4-amine

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Personal Protective Equipment (PPE) A thorough risk assessment is the cornerstone of laboratory safety. For 3-Methoxychroman-4-amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of laboratory safety. For 3-Methoxychroman-4-amine, the primary exposure routes are inhalation of airborne particles, dermal contact, and ocular exposure.[5] The following PPE is mandatory to mitigate these risks.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[1][6]To prevent skin contact, which may cause irritation or allergic reactions.[7][8] Double-gloving provides an additional barrier against potential permeation.[6]
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][6]To protect the eyes from splashes or airborne particles of the compound, which could cause serious irritation.[1][2][3][4]
Skin and Body Protection A disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs.[1][5][6]To shield the skin and personal clothing from contamination.[5]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][5] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is required.[1][6]To prevent the inhalation of the compound, which may cause respiratory irritation.[1][4][5][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is crucial to minimize the risk of exposure during the handling of 3-Methoxychroman-4-amine.

Workflow for Handling 3-Methoxychroman-4-amine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Assemble All Necessary Equipment don_ppe->gather_materials weigh Weigh Compound Carefully gather_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Work Area transfer->decontaminate Proceed to Cleanup dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: A streamlined workflow for the safe handling of 3-Methoxychroman-4-amine.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[5]

    • Before entering the designated area, don all required PPE as outlined in the table above.

    • Assemble all necessary equipment, such as spatulas, weighing paper, and solvent containers, within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • To prevent the generation of dust, handle the solid compound with care.[9]

    • When weighing, use a draft shield if available, or weigh the compound in a manner that minimizes air currents.

    • When dissolving, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Managing Chemical Waste

Proper disposal of 3-Methoxychroman-4-amine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.[1]

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated consumables) labeled_container Labeled Hazardous Waste Container solid_waste->labeled_container liquid_waste Liquid Waste (Unused solutions) liquid_waste->labeled_container sharps_waste Sharps Waste (Contaminated needles) sharps_waste->labeled_container closed_container Keep Container Closed labeled_container->closed_container designated_area Store in Designated Area closed_container->designated_area ehs_pickup Arrange Pickup with EHS Office designated_area->ehs_pickup

Caption: A systematic approach to the disposal of 3-Methoxychroman-4-amine waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: All contaminated consumables, including gloves, weighing paper, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[1]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[1]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Methoxychroman-4-amine".[1]

  • Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[1] Do not pour this chemical down the drain or discard it in the regular trash.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][10] Remove contaminated clothing.[7][10]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area and restrict access.[7] Wearing appropriate PPE, including respiratory protection, clean up the spill using an absorbent material and decontaminate the area.[7]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 3-Methoxychroman-4-amine into your research endeavors. Our goal is to provide you with the critical information necessary to not only advance your scientific objectives but to do so with an unwavering commitment to safety.

References

  • Personal protective equipment for handling 7-hydroxy-3,4-dimethyl-2H-chromen-2-one - Benchchem. (n.d.).
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